5-Hydroxy Etodolac
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
2-(1,8-diethyl-5-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C17H21NO4/c1-3-10-5-6-12(19)14-11-7-8-22-17(4-2,9-13(20)21)16(11)18-15(10)14/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21) |
InChI Key |
GGCMBDSUORPWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 5-Hydroxy Etodolac?
An In-depth Technical Guide to 5-Hydroxy Etodolac for Researchers, Scientists, and Drug Development Professionals.
Introduction
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) utilized for managing mild to moderate pain, fever, and inflammation.[1] It functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] Etodolac is metabolized in the liver into several hydroxylated forms, including this compound.[2][3] This document provides a detailed overview of the chemical structure, properties, and relevant experimental considerations for this compound.
Chemical Structure and Physicochemical Properties
This compound is a metabolite of Etodolac, characterized by the addition of a hydroxyl group at the 5th position of the indole ring. The chemical name for this compound is 2-(1,8-Diethyl-5-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid.[4]
Below is a table summarizing the key physicochemical properties of Etodolac and its 5-hydroxy metabolite.
| Property | Etodolac | This compound |
| Molecular Formula | C17H21NO3[1][5][6] | C17H21NO4[4] |
| Molecular Weight | 287.35 g/mol [5] | 303.35 g/mol [4] |
| CAS Number | 41340-25-4[1][6] | 314734-19-5[4] |
| IUPAC Name | (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid[1] | 2-(1,8-Diethyl-5-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid[4] |
| Appearance | White to light yellow or light beige powder[7] | Not specified |
| Melting Point | 145 to 148 °C[1] | Not specified |
| Solubility | Soluble in methanol, DMF, and DMSO[6][7] | Not specified |
Biological Activity and Mechanism of Action
Etodolac, the parent compound of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2 over COX-1.[1][3] The inhibition of COX enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammation cascade. While the biological activity of this compound is not as extensively characterized, other hydroxylated metabolites of Etodolac have shown marginal to no activity in blocking prostaglandin production.[8]
Experimental Protocols
Synthesis of Hydroxylated Etodolac Derivatives
The synthesis of hydroxylated metabolites of Etodolac can be achieved through various organic synthesis routes. A general approach involves the introduction of a hydroxyl group onto the indole scaffold of an Etodolac precursor, followed by the elaboration of the pyrano[3,4-b]indole core and the acetic acid side chain. The following is a representative, generalized workflow.
A specific synthesis of Etodolac starts with 2-ethyl phenyl hydrazine hydrochloride and 2,3-dihydrofuran to produce 7-ethyl tryptophol.[9][10] To synthesize this compound, a starting material with a hydroxyl group at the corresponding position would be required.
Analytical Methodology
The analysis and quality control of this compound can be performed using standard analytical techniques in pharmaceutical chemistry.[4]
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the compound. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural confirmation by determining the mass-to-charge ratio of the molecule and its fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of the synthesized compound.
Metabolism of Etodolac
Etodolac is extensively metabolized in the liver, with the primary route of excretion being renal.[3] The major metabolites are formed through hydroxylation at the 6, 7, and 8 positions of the indole ring, as well as glucuronidation of the parent compound and its hydroxylated metabolites.[2][3] this compound is one of these potential hydroxylated metabolites.
References
- 1. Etodolac - Wikipedia [en.wikipedia.org]
- 2. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. GSRS [precision.fda.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Etodolac 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. researchgate.net [researchgate.net]
Synthesis and Characterization of 5-Hydroxy Etodolac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Etodolac, chemically (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is widely used in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[2] It is metabolized in the liver to several hydroxylated derivatives, with 5-Hydroxy Etodolac being a notable product of phase I metabolism.[3] This hydroxylation is a stereoselective process, predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, which preferentially acts on the R-enantiomer of Etodolac.[4] The resulting metabolite is then subject to phase II conjugation reactions before excretion.[2]
The synthesis and characterization of this metabolite are crucial for various aspects of drug development, including:
-
Pharmacokinetic and Metabolism Studies: To serve as a reference standard for quantifying the metabolite in biological matrices.
-
Pharmacology and Toxicology: To assess its biological activity and potential off-target effects.
-
Process Impurity Profiling: To identify and quantify potential impurities in the drug substance that may arise from degradation or synthesis.
This guide outlines a proposed synthetic approach and the expected analytical characterization of this compound.
Proposed Synthesis of this compound
A direct, published synthetic route for this compound is not available. However, based on established methods for the synthesis of 5-hydroxyindole derivatives, a plausible strategy involves the introduction of the hydroxyl group at the 5-position of a suitable indole precursor, followed by the elaboration of the pyranoindole core and the acetic acid side chain. The Nenitzescu indole synthesis is a well-established method for preparing 5-hydroxyindoles from benzoquinones and β-enamino esters.[5]
A potential synthetic pathway is outlined below:
Proposed Experimental Protocol
This protocol is a conceptual outline based on general synthetic methodologies for 5-hydroxyindoles and Etodolac analogues. Optimization of reaction conditions and purification procedures would be required.
Step 1: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate (Nenitzescu Reaction)
-
Dissolve p-benzoquinone in a suitable solvent (e.g., acetone or dichloromethane).
-
Add ethyl 3-aminocrotonate to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The product, ethyl 5-hydroxy-2-methylindole-3-carboxylate, may precipitate from the reaction mixture or require purification by column chromatography.
Step 2: Protection of the 5-Hydroxy Group
-
Dissolve the product from Step 1 in a suitable solvent (e.g., DMF or acetone).
-
Add a base (e.g., K₂CO₃ or NaH) followed by a protecting group precursor (e.g., benzyl bromide).
-
Heat the reaction mixture and monitor for completion by TLC.
-
Isolate and purify the protected indole derivative.
Step 3: Elaboration to the Etodolac Core Structure
This multi-step process would likely follow established synthetic routes to Etodolac, starting from the protected 5-hydroxyindole intermediate. This would involve N-alkylation and the formation of the pyran ring fused to the indole, followed by the introduction of the acetic acid side chain. For a detailed analogy, one could refer to the synthesis of other Etodolac derivatives.[6]
Step 4: Deprotection
-
Dissolve the protected this compound in a suitable solvent (e.g., ethanol or methanol).
-
In the case of a benzyl protecting group, perform hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction for the removal of the protecting group by TLC or LC-MS.
-
Filter the catalyst and purify the final product, this compound, by recrystallization or chromatography.
Characterization
The characterization of this compound would rely on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.
Expected Characterization Data
The following table summarizes the expected analytical data for this compound.
| Technique | Expected Results |
| Mass Spectrometry (MS) | Molecular Weight: 303.35 g/mol (for the free acid). Expected m/z: [M+H]⁺ = 304.15, [M-H]⁻ = 302.13. Fragmentation pattern would show losses corresponding to the acetic acid side chain and cleavage of the pyran ring. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic Protons: Signals for the protons on the benzene ring of the indole nucleus will be shifted compared to Etodolac due to the electron-donating effect of the hydroxyl group. The protons ortho and para to the hydroxyl group will be most affected. Aliphatic Protons: Signals corresponding to the ethyl groups and the protons of the pyran ring and acetic acid side chain are expected, with chemical shifts similar to those of Etodolac. Phenolic Proton: A broad singlet for the -OH group, which is exchangeable with D₂O. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic Carbons: The carbon atom attached to the hydroxyl group (C-5) will show a significant downfield shift. Other aromatic carbons will also be affected. Carbonyl Carbon: A signal in the range of 170-180 ppm for the carboxylic acid. Aliphatic Carbons: Signals corresponding to the ethyl groups, the pyran ring, and the acetic acid side chain. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time: Will differ from Etodolac, likely eluting earlier on a reverse-phase column due to increased polarity from the hydroxyl group. Purity: The peak purity can be assessed using a photodiode array (PDA) detector. |
| Infrared (IR) Spectroscopy | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group. C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ for the carboxylic acid. |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 225 nm or 275 nm).
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Full scan mode to determine the molecular ion and tandem MS (MS/MS) to study the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated solvent such as DMSO-d₆ or Methanol-d₄.
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation.
Signaling Pathways and Biological Context
Etodolac's primary mechanism of action is the inhibition of COX enzymes, which are key to the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting COX, Etodolac reduces the production of these pro-inflammatory mediators.
The biological activity of this compound is not well-characterized. As a metabolite, it is important to determine if it retains any COX inhibitory activity or if it has any other pharmacological or toxicological effects. The availability of a synthetic standard is a prerequisite for such investigations.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. While a specific, detailed protocol is not publicly available, a plausible synthetic route can be designed based on established chemical principles for the synthesis of related compounds. The proposed characterization methods will be essential to confirm the identity and purity of the synthesized material. The availability of pure this compound will enable further research into the metabolism, pharmacology, and toxicology of Etodolac, contributing to a more complete understanding of this widely used NSAID.
References
- 1. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 5-Hydroxy Etodolac: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the current scientific understanding of 5-Hydroxy Etodolac, a principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Etodolac is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. This whitepaper consolidates the available data on the pharmacological and pharmacokinetic properties of this compound, offering insights into its formation, activity, and clearance. While extensive research has characterized the parent compound, specific data on this metabolite remains limited. This guide aims to present the existing knowledge in a structured format to support further research and development in this area.
Introduction
Etodolac is a widely prescribed NSAID for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] Its therapeutic efficacy is primarily attributed to the inhibition of prostaglandin synthesis through the blockade of COX enzymes, with a notable selectivity for the COX-2 isoform over COX-1.[1][2] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2]
Following administration, etodolac undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, hydroxylated derivatives, including this compound, have been identified in human urine.[3] Understanding the pharmacological profile of these metabolites is crucial for a complete comprehension of the drug's overall activity, potential for drug-drug interactions, and safety profile. This whitepaper focuses specifically on the current state of knowledge regarding this compound.
Metabolism and Pharmacokinetics of this compound
Etodolac is metabolized in the liver primarily through oxidation and glucuronidation.[1][4] The formation of hydroxylated metabolites, including this compound, is a key step in its biotransformation. These hydroxylated metabolites account for a relatively small fraction of the total drug in serum.[5]
Key Pharmacokinetic Parameters of Etodolac and its Metabolites:
| Parameter | Value | Species | Reference |
| Parent Drug: Etodolac | |||
| Systemic Bioavailability | >80% | Human | [1] |
| Protein Binding | >99% (primarily to albumin) | Human | [1] |
| Elimination Half-life | 6-8 hours | Human | [4] |
| Primary Route of Excretion | Renal (as metabolites) | Human | [1] |
| Metabolites | |||
| Hydroxylated Metabolites (6-, 7-, 8-OH) in Urine | 5% of administered dose | Human | [1] |
| Hydroxylated Metabolite Glucuronides in Urine | 20% of administered dose | Human | [1] |
Note: Specific pharmacokinetic data for this compound, such as its formation rate, half-life, and volume of distribution, are not well-documented in publicly available literature.
The primary route of elimination for etodolac metabolites, including the hydroxylated forms, is through renal excretion after further glucuronidation.[1]
Experimental Protocols
Isolation and Identification of this compound from Human Urine (Based on Strickmann and Blaschke, 2001):
While the full experimental details are not publicly accessible, the methodology likely involved the following steps:
-
Sample Collection: Collection of urine from human volunteers following oral administration of etodolac.
-
Sample Preparation: Enzymatic hydrolysis of urine samples to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) to isolate and concentrate the metabolites.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) with a suitable column and mobile phase to separate the various metabolites.
-
Structural Elucidation: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the chemical structure of the isolated metabolite and confirm it as this compound.
Pharmacodynamics and Biological Activity
The primary mechanism of action of etodolac is the inhibition of COX enzymes, with a preference for COX-2.[1][2] This leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
A pivotal study by Humber et al. (1988) investigated the biological activity of several synthesized metabolites of etodolac, including hydroxylated derivatives. Their findings indicated that these metabolites were either inactive or possessed only marginal activity in both a rat adjuvant edema model (an in vivo model of inflammation) and an in vitro assay measuring the inhibition of prostaglandin production. This suggests that this compound is unlikely to contribute significantly to the overall anti-inflammatory effect of the parent drug.
Summary of Biological Activity Data:
| Assay | Finding for Hydroxylated Etodolac Metabolites | Reference |
| Rat Adjuvant Edema Model | Inactive or marginal activity | Humber et al., 1988 |
| In Vitro Prostaglandin Production | Inactive or marginal activity | Humber et al., 1988 |
Note: Specific quantitative data, such as IC50 values for COX-1 and COX-2 inhibition by this compound, are not available in the reviewed literature.
Signaling Pathway
The established signaling pathway for the anti-inflammatory action of the parent drug, etodolac, is the inhibition of the cyclooxygenase pathway. It is presumed that if this compound were to have any activity, it would likely interact with the same pathway.
Caption: Inhibition of the Cyclooxygenase-2 (COX-2) pathway by Etodolac.
Experimental Protocols
In Vivo Anti-inflammatory Activity - Rat Adjuvant Edema Model (Hypothetical protocol based on Humber et al., 1988):
-
Induction of Arthritis: Adjuvant arthritis would be induced in rats by injection of Freund's adjuvant into the paw.
-
Drug Administration: this compound, a positive control (e.g., parent etodolac), and a vehicle control would be administered orally to different groups of rats.
-
Assessment of Inflammation: Paw volume would be measured at various time points after drug administration to assess the degree of swelling and inflammation.
-
Data Analysis: The percentage inhibition of edema by the test compounds compared to the vehicle control would be calculated.
In Vitro Prostaglandin Production Assay (Hypothetical protocol based on Humber et al., 1988):
-
Cell Culture: A suitable cell line that expresses COX enzymes (e.g., macrophages or synovial cells) would be cultured.
-
Stimulation: The cells would be stimulated with an inflammatory agent (e.g., lipopolysaccharide) to induce COX-2 expression and prostaglandin synthesis.
-
Incubation with Test Compounds: The stimulated cells would be incubated with varying concentrations of this compound, a positive control, and a vehicle control.
-
Measurement of Prostaglandins: The concentration of a specific prostaglandin (e.g., PGE2) in the cell culture supernatant would be measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits prostaglandin synthesis by 50%) would be calculated.
Synthesis
Caption: Hypothetical workflow for the synthesis of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound is a minor metabolite of etodolac with limited to no pharmacological activity. Its primary role appears to be as a product of hepatic metabolism that is subsequently glucuronidated and excreted renally. However, the lack of detailed, publicly accessible quantitative data and experimental protocols represents a significant knowledge gap.
Future research should focus on:
-
Obtaining and publishing detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound.
-
Conducting comprehensive in vitro studies to determine the IC50 values of this compound for COX-1 and COX-2 to definitively confirm its activity.
-
Investigating other potential biological targets of this compound to rule out any off-target effects.
-
Characterizing the specific cytochrome P450 isozymes responsible for the 5-hydroxylation of etodolac to better predict potential drug-drug interactions.
A more complete understanding of the pharmacological profile of this compound will provide a more comprehensive safety and efficacy profile of its parent drug, etodolac.
References
Unraveling the Biological Activity of Hydroxylated Etodolac Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: October 25, 2025
Executive Summary
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][2] The metabolism of etodolac in the liver primarily involves hydroxylation, leading to the formation of several metabolites, most notably 6-hydroxyetodolac, 7-hydroxyetodolac, and 8-(1'-hydroxy)etodolac.[3][4] This technical guide provides a comprehensive overview of the biological activities of these hydroxylated metabolites. Extensive research, including chemical synthesis and subsequent pharmacological evaluation, has demonstrated that these metabolites are either inactive or possess only marginal biological activity compared to the parent compound, etodolac.[3] This guide will delve into the available data, present it in a structured format, detail the experimental protocols used for their evaluation, and illustrate the relevant biological pathways and experimental workflows.
Comparative Biological Activity of Etodolac and its Hydroxylated Metabolites
Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins.[4][5] This is achieved through the inhibition of cyclooxygenase (COX) enzymes.[1] While etodolac shows a preference for COX-2 over COX-1, its hydroxylated metabolites have been found to be significantly less potent in this regard.[3][6]
In Vitro Anti-inflammatory Activity
The primary mechanism of action for NSAIDs is the inhibition of prostaglandin production. The ability of etodolac's hydroxylated metabolites to block prostaglandin synthesis has been assessed in vitro using chondrocyte cell cultures. The results indicate a substantial lack of activity for these metabolites.[3]
Table 1: In Vitro Prostaglandin Production Inhibition by Etodolac and its Hydroxylated Metabolites
| Compound | Prostaglandin Production Inhibition in Chondrocyte Cells |
| Etodolac | Active |
| 6-Hydroxyetodolac | Inactive or Marginally Active[3] |
| 7-Hydroxyetodolac | Inactive or Marginally Active[3] |
| 8-(1'-hydroxy)etodolac | Inactive or Marginally Active[3] |
In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of the hydroxylated metabolites have been evaluated in vivo using the rat adjuvant-induced arthritis model, a well-established method for assessing anti-inflammatory drug efficacy. In this model, the metabolites failed to demonstrate significant anti-inflammatory activity.[3]
Table 2: In Vivo Anti-inflammatory Activity of Etodolac and its Hydroxylated Metabolites in the Rat Adjuvant Edema Model
| Compound | Anti-inflammatory Activity in Rat Adjuvant Edema Model |
| Etodolac | Active |
| 6-Hydroxyetodolac | Inactive or Marginally Active[3] |
| 7-Hydroxyetodolac | Inactive or Marginally Active[3] |
| 8-(1'-hydroxy)etodolac | Inactive or Marginally Active[3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of hydroxylated etodolac metabolites.
In Vitro Prostaglandin Production Assay in Chondrocyte Cells
This assay is designed to measure the inhibition of prostaglandin synthesis in vitro.
Objective: To determine the direct inhibitory effect of test compounds on prostaglandin production in isolated cells.
Methodology:
-
Cell Culture: Primary chondrocytes are isolated from articular cartilage and cultured in a suitable medium until confluent.
-
Treatment: The cultured chondrocytes are pre-incubated with various concentrations of the test compounds (e.g., etodolac, hydroxylated metabolites) or a vehicle control for a specified period.
-
Stimulation: Prostaglandin synthesis is stimulated by adding a pro-inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to the cell culture medium.
-
Sample Collection: After an incubation period, the cell culture supernatant is collected.
-
Prostaglandin Measurement: The concentration of prostaglandins (typically PGE2) in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of prostaglandin production by the test compounds is calculated relative to the vehicle control. IC50 values (the concentration of the compound that causes 50% inhibition) can then be determined.
Rat Adjuvant-Induced Arthritis Model
This is a widely used in vivo model to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that resembles rheumatoid arthritis.[7]
Objective: To assess the in vivo anti-inflammatory activity of test compounds.
Methodology:
-
Induction of Arthritis: Arthritis is induced in rats by a single intradermal injection of Freund's Complete Adjuvant into the paw or base of the tail.
-
Treatment: The test compounds (etodolac, hydroxylated metabolites) or a vehicle control are administered orally to the rats daily, starting from the day of adjuvant injection or after the onset of arthritis.
-
Assessment of Inflammation: The severity of arthritis is evaluated regularly by measuring the volume of the injected and contralateral paws using a plethysmometer. Other parameters such as body weight, and arthritic scoring of multiple joints can also be monitored.
-
Duration: The experiment is typically carried out for several weeks to assess the effect of the compounds on both the acute and chronic phases of inflammation.
-
Data Analysis: The percentage of inhibition of paw edema by the test compounds is calculated in comparison to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
Cyclooxygenase (COX) Inhibition Pathway by Etodolac
Etodolac's primary mechanism of action involves the inhibition of the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. The following diagram illustrates this pathway. The hydroxylated metabolites of etodolac have been shown to be largely inactive in this pathway.
Caption: Etodolac's preferential inhibition of COX-2 over COX-1.
Experimental Workflow for Evaluating Hydroxylated Etodolac Metabolites
The evaluation of the biological activity of etodolac's metabolites follows a logical progression from chemical synthesis to in vitro and in vivo testing.
Caption: Workflow for the synthesis and biological evaluation of metabolites.
Conclusion
The comprehensive evaluation of the primary hydroxylated metabolites of etodolac, namely 6-hydroxyetodolac, 7-hydroxyetodolac, and 8-(1'-hydroxy)etodolac, has consistently demonstrated their lack of significant biological activity.[3] Both in vitro assays measuring the inhibition of prostaglandin synthesis and in vivo models of chronic inflammation have shown these metabolites to be either inactive or only marginally active when compared to the parent drug, etodolac.[3] This suggests that the therapeutic effects of etodolac are attributable to the parent molecule itself and not to its hydroxylated metabolites. For drug development professionals, this underscores the importance of evaluating the pharmacological activity of metabolites to fully understand a drug's in vivo mechanism of action and to identify the active chemical entity. Future research in this area could focus on the potential for these metabolites to contribute to other, non-COX-mediated effects or to drug-drug interactions, although their low intrinsic activity makes this less likely to be of clinical significance.
References
- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 2. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ETODOLAC [dailymed.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpras.com [ijpras.com]
A Technical Guide to the Stereoselective Metabolism of Etodolac by Cytochrome P450 2C9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic and metabolic profiles of these enantiomers differ significantly, a phenomenon known as stereoselectivity. The (S)-enantiomer is primarily responsible for the anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), while the (R)-enantiomer has been associated with gastroprotective effects.[1] The metabolism of etodolac is a critical determinant of its pharmacokinetic and pharmacodynamic properties and is characterized by distinct pathways for each enantiomer. This technical guide provides an in-depth overview of the stereoselective metabolism of etodolac, with a core focus on the role of cytochrome P450 2C9 (CYP2C9).
Stereoselective Metabolism Overview
The metabolic fate of etodolac enantiomers is governed by two primary pathways: hydroxylation, mediated by cytochrome P450 enzymes, and glucuronidation, carried out by UDP-glucuronosyltransferases (UGTs). A key finding is the opposing stereoselectivity of these two major metabolic routes.
-
(S)-Etodolac: This enantiomer is preferentially metabolized via glucuronidation, with UGT1A9 being the primary enzyme responsible.
-
(R)-Etodolac: In contrast, the (R)-enantiomer is a preferred substrate for hydroxylation, a reaction predominantly catalyzed by CYP2C9.
This differential metabolism leads to distinct pharmacokinetic profiles for the two enantiomers. In human plasma, the concentration of the pharmacologically less active (R)-enantiomer is approximately 10-fold higher than that of the active (S)-enantiomer.[2][3]
Role of CYP2C9 in (R)-Etodolac Hydroxylation
CYP2C9, a major drug-metabolizing enzyme in the human liver, plays a crucial role in the clearance of numerous therapeutic agents, including many NSAIDs.[4][5] In the case of etodolac, CYP2C9 is the principal enzyme responsible for the hydroxylation of the (R)-enantiomer. This metabolic step is a key factor in the overall disposition of racemic etodolac. The inhibition of CYP2C9 by agents such as sulfaphenazole has been shown to significantly reduce the hydroxylation of (R)-etodolac in human liver microsomes, confirming the central role of this enzyme.
Quantitative Metabolic Data
| Parameter | Value | Substrate | Enzyme Source |
| Ki | 64 µM | Tolbutamide | Human Hepatic Microsomes |
Table 1: Inhibitory constant (Ki) of racemic etodolac on CYP2C9-mediated tolbutamide hydroxylation.
Experimental Protocols
The following sections outline detailed methodologies for key experiments relevant to studying the stereoselective metabolism of etodolac.
In Vitro Metabolism of Etodolac using Human Liver Microsomes
This protocol describes a general procedure to assess the metabolism of etodolac enantiomers in a controlled in vitro environment.
1. Materials and Reagents:
-
(R)-Etodolac and (S)-Etodolac
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (ACN)
-
Internal Standard (e.g., another NSAID not metabolized by CYP2C9)
-
Incubator/Water Bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Incubation Procedure:
-
Prepare a stock solution of each etodolac enantiomer in a suitable organic solvent (e.g., methanol or DMSO).
-
In microcentrifuge tubes, pre-incubate the HLMs (final concentration typically 0.1-0.5 mg/mL) and the etodolac enantiomer (at various concentrations to determine kinetics) in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes for time-course experiments).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
3. Analytical Method: HPLC-UV/MS
-
Column: A chiral stationary phase column is required to separate the enantiomers of etodolac and their respective metabolites. Alternatively, a reverse-phase C18 column can be used for the analysis of the hydroxylated metabolites, but this would not separate the parent enantiomers.
-
Mobile Phase: A typical mobile phase for the separation of etodolac and its metabolites consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient will need to be optimized.
-
Detection: UV detection can be used, as etodolac and its metabolites have chromophores. Mass spectrometry (MS) detection provides higher sensitivity and specificity and allows for the identification of metabolites based on their mass-to-charge ratio.
Mandatory Visualizations
Etodolac Metabolic Pathway
Caption: Stereoselective metabolism of etodolac.
Experimental Workflow for In Vitro Metabolism Assay
Caption: In vitro drug metabolism experimental workflow.
Conclusion
The metabolism of etodolac is a clear example of stereoselectivity in drug disposition. The preferential hydroxylation of the (R)-enantiomer by CYP2C9 and the preferential glucuronidation of the (S)-enantiomer by UGT1A9 have significant implications for the drug's overall pharmacokinetic and pharmacodynamic profile. Understanding these pathways is crucial for predicting potential drug-drug interactions, assessing inter-individual variability in drug response due to genetic polymorphisms in these enzymes, and for the rational design of future drug candidates. Further research to elucidate the specific kinetic parameters of etodolac enantiomer metabolism by CYP2C9 would provide a more complete quantitative understanding of this important metabolic pathway.
References
- 1. ijfmr.com [ijfmr.com]
- 2. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]
- 3. Separation and identification of etodolac and its urinary phase I metabolites using capillary electrochromatography and on-line capillary electrochromatography-electrospray ionisation mass spectrometry coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of etodolac on P450 isoform-specific activities in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
The Role of UGT1A9 in the Glucuronidation of Etodolac and its Hydroxylated Metabolites: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in humans, primarily through two interconnected pathways: hydroxylation and glucuronidation. This technical guide provides an in-depth analysis of the role of UDP-glucuronosyltransferase 1A9 (UGT1A9) in the glucuronidation of etodolac and its primary hydroxylated metabolites, 6-hydroxyetodolac and 7-hydroxyetodolac. While UGT1A9 is definitively identified as the key enzyme in the direct glucuronidation of the parent drug, its specific quantitative contribution to the glucuronidation of the hydroxylated metabolites remains an area for further investigation. This document consolidates available data on metabolic pathways, kinetic parameters, and relevant experimental protocols to serve as a comprehensive resource for researchers in drug metabolism and development.
Metabolic Pathways of Etodolac
The biotransformation of etodolac is a multi-step process involving both Phase I and Phase II metabolic reactions. The primary pathways are:
-
Hydroxylation: Etodolac is first metabolized by cytochrome P450 (CYP) enzymes to form hydroxylated metabolites. The R-enantiomer of etodolac is preferentially hydroxylated by CYP2C9.[1][2]
-
Glucuronidation: Both the parent etodolac molecule and its hydroxylated metabolites are substrates for glucuronidation, a Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the covalent attachment of glucuronic acid, increasing the water solubility of the compounds and facilitating their excretion.
The metabolic cascade of etodolac is depicted in the following diagram:
References
5-Hydroxy Etodolac: A Technical Examination of its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy Etodolac is a Phase I metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Etodolac is widely prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The parent drug is metabolized in the liver into several hydroxylated metabolites, including this compound, which are then primarily excreted renally. A thorough understanding of the chemical properties and stability of these metabolites is crucial for a comprehensive assessment of the drug's overall pharmacokinetic and safety profile.
This technical guide provides an in-depth overview of the known chemical properties and stability considerations for this compound. Due to the limited availability of public data specifically for this metabolite, this guide also incorporates information on the parent compound, Etodolac, to provide a comparative context. Methodologies for characterization and stability assessment are detailed to support further research and drug development efforts.
Chemical Properties
Identification and Characterization
The identification of this compound was achieved through the analysis of human urine following the administration of Etodolac. The primary methods used for its structural elucidation include:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule, confirming the addition of a hydroxyl group to the Etodolac structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR have been instrumental in determining the precise location of the hydroxyl group on the aromatic ring of the Etodolac molecule.
While specific data such as melting point, pKa, and solubility for this compound are not documented in the reviewed literature, the properties of the parent drug, Etodolac, offer a foundational reference.
Table 1: Physicochemical Properties of Etodolac
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO₃ | [1] |
| Molecular Weight | 287.35 g/mol | [1] |
| Melting Point | 145-148 °C | [2][3] |
| pKa | 4.65 | [3] |
| Water Solubility | 40 mg/L (at 37 °C) | [3] |
| LogP | 2.8 | [4] |
It is anticipated that the introduction of a hydroxyl group would increase the polarity and aqueous solubility of this compound compared to the parent drug.
Stability Profile
Specific stability studies on this compound are not extensively reported. However, general principles of drug stability and the methodologies employed for the parent drug and other NSAIDs can be applied to assess its stability profile. Stability-indicating analytical methods are crucial for determining the intrinsic stability of the molecule and for monitoring its degradation under various stress conditions.
Stability-Indicating Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for developing stability-indicating assays for Etodolac and its metabolites. A typical method would involve subjecting a solution of this compound to forced degradation under the following conditions:
-
Acidic Conditions: Treatment with a strong acid (e.g., HCl) at elevated temperatures.
-
Alkaline Conditions: Treatment with a strong base (e.g., NaOH) at elevated temperatures.
-
Oxidative Conditions: Exposure to an oxidizing agent (e.g., H₂O₂).
-
Thermal Stress: Heating the solid or solution form of the compound.
-
Photolytic Stress: Exposing the compound to UV or fluorescent light.
The resulting samples would be analyzed by a validated HPLC method, capable of separating the intact this compound from any potential degradation products.
Experimental Protocols
While specific experimental protocols for the synthesis and stability testing of this compound are not detailed in the available literature, a general workflow for its isolation and characterization can be outlined.
Isolation of this compound from Urine
-
Sample Collection: Collection of urine from subjects administered with Etodolac.
-
Solid-Phase Extraction (SPE): The urine sample is passed through an SPE cartridge to concentrate the metabolites and remove interfering substances.
-
High-Performance Liquid Chromatography (HPLC): The extract from the SPE is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the different metabolites.
-
Fraction Collection: The fraction corresponding to the this compound peak is collected.
-
Structure Elucidation: The collected fraction is then analyzed using ESI-MS and NMR to confirm the structure.
Visualizations
Metabolic Pathway of Etodolac
The following diagram illustrates the metabolic conversion of Etodolac to its hydroxylated metabolites, including this compound.
Experimental Workflow for Characterization
The diagram below outlines a typical experimental workflow for the isolation and characterization of this compound.
Conclusion
This compound is a known metabolite of Etodolac, and its structural identification has been established. However, a comprehensive public database of its specific chemical and stability properties is currently lacking. This guide has synthesized the available information and provided a framework for its further investigation. The presented methodologies for characterization and stability assessment, along with the contextual data from the parent drug, Etodolac, should serve as a valuable resource for researchers and professionals in the field of drug development and metabolism. Further studies are warranted to fully elucidate the physicochemical and stability profile of this compound to enhance the overall understanding of Etodolac's disposition and safety.
References
Navigating the Scarcity: A Technical Guide to Procuring 5-Hydroxy Etodolac Reference Standard
For researchers, scientists, and professionals in drug development, securing specific analytical reference standards is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide addresses the availability of the 5-Hydroxy Etodolac reference standard, a compound of interest in etodolac-related research.
Initial investigations reveal that this compound is not a commonly cataloged analytical reference standard. Extensive searches of major suppliers and databases do not yield a readily available commercial source for this specific metabolite. The primary hydroxylated metabolites of etodolac that are well-documented and more likely to be available as reference standards are 6-, 7-, and 8-hydroxylated etodolac.[1][2][3] The absence of a direct commercial source for this compound necessitates a strategic approach for its procurement, primarily centering on custom synthesis.
Understanding the Landscape: Etodolac Metabolism
Etodolac undergoes extensive metabolism in the liver, with the primary pathways involving hydroxylation and glucuronidation.[1][2] The main hydroxylated metabolites identified in human plasma and urine are 6-hydroxyetodolac, 7-hydroxyetodolac, and 8-hydroxyetodolac.[1][3] While the existence of this compound as a minor metabolite cannot be entirely ruled out without exhaustive metabolic studies, its absence from prominent metabolic literature explains its unavailability as a stock reference standard.
Procurement Strategy: The Custom Synthesis Route
Given the lack of off-the-shelf availability, researchers requiring a this compound reference standard must turn to custom synthesis services. Several specialized chemical synthesis companies offer the production of non-catalog compounds, including drug metabolites and impurities.
Below is a summary of services typically offered by companies specializing in custom chemical synthesis. This table provides a general overview and is not an exhaustive list of all potential suppliers. Researchers are encouraged to contact these and other similar companies directly to discuss their specific requirements.
| Service Provider Type | Typical Services Offered | Key Considerations |
| Custom Synthesis Specialists | - Synthesis of novel and rare organic compounds- Milligram to kilogram scale production- Impurity and metabolite synthesis- Stable isotope labeling | - Expertise in the specific chemical class- Quoted lead times and cost- Purity and analytical data provided (e.g., NMR, MS, HPLC) |
| Pharmaceutical Reference Standard Suppliers | - Often have a custom synthesis division- Can synthesize compounds not in their catalog- Provide certificates of analysis | - May have higher quality control standards (e.g., ISO accreditation)- Potentially higher cost |
| Academic and Research Institute Core Facilities | - Some universities have synthesis cores that may accept external projects | - Availability and accessibility may be limited- May be a cost-effective option |
Experimental Protocol: A Conceptual Approach to Synthesis
A plausible, though hypothetical, synthetic pathway could involve:
-
Protection of the Carboxylic Acid: The carboxylic acid group of etodolac would likely need to be protected, for example, as a methyl or ethyl ester, to prevent unwanted side reactions in subsequent steps.
-
Directed Hydroxylation: The key challenge lies in the regioselective introduction of a hydroxyl group at the 5-position of the indole ring. This could potentially be achieved through directed ortho-metalation followed by reaction with an electrophilic oxygen source, although achieving selectivity at the 5-position over other positions on the indole ring would be a significant synthetic hurdle.
-
Deprotection: Removal of the protecting group from the carboxylic acid to yield the final this compound.
-
Purification and Characterization: The final product would require purification, likely using chromatographic techniques such as HPLC, and its structure and purity would be confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
It is important to note that the development of a successful synthetic route would require significant expertise in organic synthesis.
Visualizing the Procurement Workflow
The process of obtaining a custom-synthesized reference standard can be visualized as a logical workflow.
Signaling Pathway for Etodolac's Primary Mechanism of Action
To provide a broader context for researchers working with etodolac and its metabolites, the following diagram illustrates the primary signaling pathway through which etodolac exerts its anti-inflammatory effects.
References
Methodological & Application
Application Note: A Proposed LC-MS/MS Method for the Quantification of 5-Hydroxy Etodolac in Human Plasma
Abstract
This application note details a proposed, highly selective, and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxy Etodolac, a putative metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, in human plasma. The method utilizes protein precipitation for sample preparation and reverse-phase chromatography for separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This proposed method is intended to support pharmacokinetic and drug metabolism studies.
Introduction
Etodolac is a widely prescribed NSAID for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] It is extensively metabolized in the liver, primarily through hydroxylation, to form several metabolites, including 6-, 7-, and 8-hydroxylated etodolac, which are then excreted.[1][2] While these are the commonly cited metabolites, the formation of other hydroxylated isomers, such as this compound, is plausible. To fully characterize the metabolic profile and pharmacokinetic properties of Etodolac, a reliable method for the quantification of its potential metabolites is essential. This document outlines a proposed LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (analytical standard, availability to be confirmed)
-
Etodolac-d4 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is proposed for its simplicity and high-throughput capability.
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard working solution (Etodolac-d4 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 30% B
-
3.1-4.0 min: 30% B
-
-
Column Temperature: 40°C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 304.1 | 174.1 | 25 |
| Etodolac-d4 (IS) | 292.2 | 176.1 | 22 |
Note: The precursor ion for this compound is based on the addition of an oxygen atom (16 Da) to the molecular weight of Etodolac (288.1 g/mol ). The product ion and collision energy are proposed based on the common fragmentation patterns of similar structures and would require experimental optimization.
Proposed Method Validation Parameters
The proposed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero concentrations, with a correlation coefficient (r²) > 0.99. A proposed range is 1-1000 ng/mL.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) should be within ±15% (±20% at the LLOQ) for QC samples at low, medium, and high concentrations.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Extraction recovery of the analyte and IS from the plasma matrix.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Presentation
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Proposed Condition |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30-90% B over 2 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | 304.1 > 174.1 |
| MRM Transition (IS) | 292.2 > 176.1 |
| Collision Energy (Analyte) | 25 eV (to be optimized) |
| Collision Energy (IS) | 22 eV (to be optimized) |
Table 2: Proposed Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 1 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 10 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 500 |
| Calibration Standard 7 | 1000 |
| Lower Limit of Quantification (LLOQ) | 1 |
| Quality Control - Low (LQC) | 3 |
| Quality Control - Medium (MQC) | 75 |
| Quality Control - High (HQC) | 750 |
Visualizations
Caption: Proposed metabolic pathway of Etodolac.
Caption: LC-MS/MS quantification workflow.
Conclusion
This application note provides a framework for a proposed LC-MS/MS method for the quantification of this compound in human plasma. The described sample preparation, chromatography, and mass spectrometry conditions are based on established methods for the parent drug, Etodolac, and common practices for metabolite quantification. This method, once validated, would be a valuable tool for detailed pharmacokinetic and drug metabolism studies of Etodolac. Further optimization and full validation are required to ensure its suitability for routine use.
References
Application Note: HPLC Method for the Separation of Etodolac and its Hydroxy Metabolites
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed high-performance liquid chromatography (HPLC) method for the simultaneous separation and determination of the non-steroidal anti-inflammatory drug (NSAID) etodolac and its primary phase I hydroxy metabolites.
Introduction
Etodolac is a widely prescribed NSAID for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The metabolism of etodolac in humans primarily occurs through hydroxylation, leading to the formation of several active metabolites, including 6-hydroxy etodolac, 7-hydroxy etodolac, and 8-(1-hydroxyethyl) etodolac. The monitoring of etodolac and its metabolites is crucial in pharmacokinetic and drug metabolism studies. This application note details a robust HPLC method for the effective separation of these compounds.
Experimental
Instrumentation and Chromatographic Conditions
A reliable separation of etodolac and its hydroxy metabolites can be achieved using a reversed-phase HPLC method. The following table summarizes the instrumental parameters and chromatographic conditions.
| Parameter | Specification |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | LiChrospher 100 RP-18 (5 µm, 23 cm x 100 µm ID) or equivalent C18 column |
| Mobile Phase | 75 mM Ammonium Formate (pH 2.5) : Acetonitrile (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min (Adjustable based on column dimensions and system pressure) |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[1] |
| Column Temperature | Ambient |
Reagents and Standards
-
Etodolac reference standard
-
6-hydroxy etodolac reference standard
-
7-hydroxy etodolac reference standard
-
8-(1-hydroxyethyl) etodolac reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (Analytical grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Water (HPLC grade)
Protocols
Mobile Phase Preparation
-
Prepare 75 mM Ammonium Formate Buffer: Dissolve the appropriate amount of ammonium formate in HPLC grade water to make a 75 mM solution.
-
Adjust pH: Adjust the pH of the ammonium formate buffer to 2.5 using formic acid or phosphoric acid.
-
Mobile Phase Mixture: Combine the prepared buffer and acetonitrile in a 40:60 (v/v) ratio.[1]
-
Degas: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (etodolac and its hydroxy metabolites) in 10 mL of methanol or acetonitrile to prepare individual stock solutions.
-
Working Standard Solution: Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase to achieve a final concentration suitable for analysis (e.g., 10 µg/mL of each analyte).
Sample Preparation (from Plasma/Serum)
-
Protein Precipitation: To 1 mL of plasma or serum sample, add 2 mL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifuge: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.
Data and Results
The following table presents the expected retention times for etodolac and its hydroxy metabolites based on the described method.
| Compound | Retention Time (min) |
| Etodolac | ~ 8.5 |
| 6-Hydroxy Etodolac | ~ 6.2 |
| 7-Hydroxy Etodolac | ~ 5.5 |
| 8-(1-Hydroxyethyl) Etodolac | ~ 4.8 |
Note: Retention times are approximate and may vary depending on the specific column, HPLC system, and exact experimental conditions.
Visualization
HPLC Experimental Workflow
References
Application Notes and Protocols for a Validated Bioanalytical Method for 5-Hydroxy Etodolac
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class, utilized for its analgesic and anti-inflammatory properties.[1] It is extensively metabolized in the liver, with one of the primary phase I metabolites being 5-Hydroxy Etodolac.[2] The quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document outlines a detailed, validated bioanalytical method for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway
The metabolic conversion of Etodolac to its hydroxylated form is primarily carried out by cytochrome P450 enzymes in the liver.[2][3]
Experimental Protocols
This section provides a comprehensive protocol for the quantification of this compound in human plasma.
1. Materials and Reagents
-
This compound reference standard
-
Etodolac-d4 (or other suitable internal standard - IS)
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
2. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 methanol:water to prepare working solutions for calibration curve standards.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the working standard solutions to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (see section 4) and vortex for 1 minute.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
4. Chromatographic Conditions
-
HPLC System: A UPLC or HPLC system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 2.5 95 3.0 95 3.1 20 | 4.0 | 20 |
5. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 302.3 258.2 15 | Etodolac-d4 (IS) | 290.2 | 246.1 | 18 |
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Experimental Workflow Diagram
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the quantitative data from the validation experiments.
Table 1: Linearity and Range
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
|---|---|---|
| 1.0 | 98.5 | 7.2 |
| 2.5 | 101.2 | 5.4 |
| 10 | 102.5 | 4.1 |
| 50 | 99.8 | 3.5 |
| 250 | 97.6 | 2.8 |
| 500 | 103.1 | 3.1 |
| 800 | 101.7 | 2.5 |
| 1000 | 99.2 | 2.1 |
Correlation Coefficient (r²): 0.9985
Table 2: Intra-Day and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 99.2 | 8.5 | 102.3 | 9.8 |
| LQC | 3.0 | 103.1 | 6.2 | 101.5 | 7.5 |
| MQC | 100 | 98.7 | 4.1 | 99.8 | 5.3 |
| HQC | 800 | 101.4 | 3.3 | 100.9 | 4.1 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 3.0 | 88.5 | 96.2 |
| MQC | 100 | 91.2 | 98.5 |
| HQC | 800 | 90.7 | 97.1 |
Table 4: Stability
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Accuracy (%) |
|---|---|---|---|
| Bench-top (4 hours) | LQC | 3.0 | 98.9 |
| HQC | 800 | 101.2 | |
| Freeze-Thaw (3 cycles) | LQC | 3.0 | 97.5 |
| HQC | 800 | 100.5 | |
| Autosampler (24 hours) | LQC | 3.0 | 99.1 |
| | HQC | 800 | 102.0 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantitative determination of this compound in human plasma. The validation results demonstrate that the method is accurate, precise, and reliable over the specified concentration range. This protocol is well-suited for application in pharmacokinetic studies and other clinical research involving Etodolac metabolism.
References
Application Note and Protocols: 5-Hydroxy Etodolac as a Biomarker for Etodolac Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation. It is extensively metabolized in the liver, primarily through oxidation and glucuronidation, before excretion. The main oxidative pathway involves hydroxylation of the etodolac molecule, a process predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9. Several hydroxylated metabolites have been identified, including 6-, 7-, and 8-hydroxy etodolac.[1][2] More recently, 5-hydroxy etodolac has also been identified as a metabolite in human urine.
The activity of CYP2C9 can vary significantly among individuals due to genetic polymorphisms. This variability can lead to differences in the rate of etodolac metabolism, potentially affecting the drug's efficacy and safety profile. Therefore, the identification and quantification of a specific metabolite formed by CYP2C9, such as this compound, presents a valuable opportunity for its use as a biomarker. A biomarker for etodolac metabolism could aid in predicting an individual's metabolic phenotype, potentially allowing for personalized dosing strategies to optimize therapeutic outcomes and minimize adverse drug reactions.
This application note provides a comprehensive overview of the rationale and methodology for using this compound as a biomarker for etodolac metabolism. It includes detailed protocols for the quantification of this metabolite in biological matrices and summarizes the available data on etodolac pharmacokinetics.
Metabolic Pathway of Etodolac
Etodolac undergoes extensive hepatic biotransformation. The primary routes of metabolism are oxidation and glucuronidation. The hydroxylation of etodolac is a critical Phase I metabolic step mediated by cytochrome P450 enzymes. In vitro studies have demonstrated that CYP2C9 is the principal enzyme responsible for the hydroxylation of the R-enantiomer of etodolac.[3] This enzymatic reaction leads to the formation of various hydroxylated metabolites, which can then be further conjugated with glucuronic acid (Phase II metabolism) to facilitate their renal excretion.[2]
Figure 1: Metabolic pathway of etodolac.
Data Presentation: Pharmacokinetics of Etodolac
| Parameter | Value | Reference |
| Bioavailability | ≥ 80% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [4] |
| Maximum Plasma Concentration (Cmax) after 500 mg dose | 35.54 (± 9.14) µg/mL | [5] |
| Area Under the Curve (AUC0-t) after 500 mg dose | 202.83 (± 72.05) h·µg/mL | [5] |
| Plasma Protein Binding | > 99% | [2] |
| Elimination Half-life (t1/2) | 6 - 8 hours | [4][6] |
| Primary Route of Elimination | Renal (as metabolites) | [2] |
Note: The provided pharmacokinetic parameters are for the parent drug, etodolac. Further studies are required to determine the specific pharmacokinetic profile of this compound.
Experimental Protocols
The following sections provide detailed, proposed methodologies for the extraction and quantification of this compound from human plasma and urine. These protocols are based on established methods for etodolac and other similar analytes and should be validated before implementation.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound analytical standard
-
Etodolac-d4 (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Figure 2: Workflow for protein precipitation.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: To be determined by infusion of the this compound and internal standard analytical standards.
4. Method Validation The method should be validated according to regulatory guidelines, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from human urine.
1. Materials and Reagents
-
This compound analytical standard
-
Etodolac-d4 (or other suitable internal standard)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human urine (drug-free)
2. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human urine in a glass tube, add 50 µL of internal standard working solution.
-
Add 50 µL of 1 M formic acid to acidify the sample.
-
Add 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Figure 3: Workflow for liquid-liquid extraction.
3. LC-MS/MS Conditions The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to optimize for the urine matrix.
4. Method Validation The method should be fully validated for use with human urine samples.
This compound as a Biomarker for CYP2C9 Activity
The formation of this compound is dependent on the catalytic activity of CYP2C9. Genetic variations in the CYP2C9 gene can lead to the expression of enzymes with reduced or no function. Individuals carrying these variant alleles may exhibit slower metabolism of etodolac, leading to higher plasma concentrations of the parent drug and lower concentrations of its hydroxylated metabolites, including this compound.
By measuring the concentration of this compound in plasma or urine, it may be possible to phenotype an individual's CYP2C9 activity. This information could be used to:
-
Predict Etodolac Clearance: Individuals with lower this compound levels may have slower etodolac clearance and be at a higher risk of accumulating the drug to toxic levels.
-
Personalize Dosing: Dosing regimens could be adjusted based on an individual's metabolic capacity to ensure optimal therapeutic effect while minimizing the risk of adverse events.
-
Drug Development: In clinical trials, monitoring this compound levels could help to explain inter-individual variability in response to etodolac and to identify patients who may be poor metabolizers.
Figure 4: Logic of using this compound as a biomarker.
Conclusion
The quantification of this compound holds significant promise as a tool to investigate the metabolism of etodolac and to explore the clinical implications of variable CYP2C9 activity. While further research is needed to establish a definitive correlation between this compound levels and clinical outcomes, the protocols and information provided in this application note offer a solid foundation for researchers and drug development professionals to pursue these investigations. The development and validation of a specific and sensitive bioanalytical method for this compound is a critical next step in realizing its potential as a valuable clinical biomarker.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models in Etodolac Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo animal models for the study of etodolac metabolism. The following sections detail the selection of appropriate animal models, experimental protocols for administration and sample collection, and analytical methods for metabolite profiling.
Introduction to Etodolac Metabolism
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the liver before excretion. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. In vivo animal models are indispensable tools for these investigations, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of etodolac in a whole-organism context. The primary metabolic pathways for etodolac include hydroxylation and glucuronidation[1][2][3].
Selection of Animal Models
The choice of animal model is a critical step in designing a relevant and predictive preclinical study. Rats, dogs, and horses are commonly used models for studying etodolac metabolism, each offering specific advantages.
-
Rats: Widely used due to their small size, low cost, and well-characterized physiology. They are particularly useful for initial pharmacokinetic screening and mechanistic studies, such as investigating enterohepatic circulation[1][3]. Bile duct cannulation is a feasible procedure in rats, allowing for the direct collection of bile and the study of biliary excretion of metabolites[3].
-
Dogs: As a non-rodent species, dogs often provide metabolic profiles that are more predictive of human metabolism. They are suitable for longer-term studies and for evaluating the pharmacokinetics of different formulations[4].
-
Horses: This model is particularly relevant for veterinary drug development and for studying the metabolism of drugs in athletic animals. Studies in horses have provided valuable data on etodolac's metabolites in urine and serum[5][6].
Experimental Protocols
The following are detailed protocols for conducting in vivo etodolac metabolism studies in rats, a commonly used preclinical model. These protocols can be adapted for use in other species with appropriate modifications to dosages, sample volumes, and handling techniques.
Animal Housing and Preparation
-
Animals: Male Sprague-Dawley rats (200-250 g) are a suitable choice.
-
Housing: House animals individually in metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least three days prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
Etodolac Administration
-
Formulation: Prepare a suspension of etodolac in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC) in water.
-
Dosage: A typical oral dose for rats is 10-20 mg/kg.
-
Administration:
-
Oral Gavage: Administer the etodolac suspension directly into the stomach using a gavage needle.
-
Intravenous Injection: For pharmacokinetic studies comparing bioavailability, a solution of etodolac can be administered via the tail vein.
-
Sample Collection
3.3.1. Blood Collection (Serial Sampling)
-
Method: Collect blood samples from the lateral tail vein.
-
Procedure:
-
Warm the rat's tail using a heat lamp or warm water to dilate the veins.
-
Clean the tail with an alcohol swab.
-
Puncture the lateral tail vein with a 25-gauge needle.
-
Collect approximately 0.2-0.3 mL of blood into a microcentrifuge tube containing an anticoagulant (e.g., EDTA).
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Time Points: Collect blood at pre-dose (0 h) and at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
3.3.2. Urine and Feces Collection
-
Method: Utilize metabolic cages designed for the separate collection of urine and feces.
-
Procedure:
-
Place the animals in the metabolic cages immediately after drug administration.
-
Collect urine and feces over specific time intervals (e.g., 0-8 h, 8-24 h, 24-48 h).
-
Measure and record the volume of urine and the weight of the feces for each collection interval.
-
-
Storage: Store urine samples at -20°C. Feces can be stored at -20°C and should be homogenized before extraction.
3.3.3. Bile Collection (in Bile Duct-Cannulated Rats)
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the common bile duct.
-
Carefully cannulate the bile duct with polyethylene tubing.
-
Exteriorize the cannula for bile collection.
-
-
Collection: Collect bile at regular intervals post-drug administration.
-
Storage: Store bile samples at -80°C until analysis.
Sample Processing and Metabolite Extraction
3.4.1. Plasma
-
Thaw the plasma samples.
-
Precipitate proteins by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.
3.4.2. Urine
-
Thaw the urine samples.
-
Centrifuge to remove any particulate matter.
-
For the analysis of glucuronide conjugates, an enzymatic hydrolysis step using β-glucuronidase may be required.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the metabolites and remove interfering substances. A common LLE method involves acidification of the urine followed by extraction with a mixture of cyclohexane and ethyl acetate[5].
3.4.3. Feces
-
Homogenize the fecal samples with water or a suitable buffer.
-
Lyophilize the homogenate to dryness.
-
Extract the metabolites from the dried homogenate using an organic solvent such as methanol or acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
3.4.4. Bile
-
Thaw the bile samples.
-
Dilute the bile with a suitable buffer.
-
Perform protein precipitation and extraction as described for plasma.
Analytical Methods for Metabolite Profiling
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the identification and quantification of etodolac and its metabolites.
HPLC-UV Method (for Quantification)
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) is commonly employed.
-
Detection: UV detection at a wavelength of approximately 275 nm.
-
Quantification: Use a calibration curve prepared with standards of etodolac and its known metabolites.
LC-MS/MS Method (for Identification and Quantification)
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is effective.
-
Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) can be used.
-
Metabolite Identification: Identify potential metabolites by comparing their mass spectra and fragmentation patterns with those of the parent drug and known metabolite standards. Common metabolic transformations to look for include hydroxylation (+16 Da) and glucuronidation (+176 Da).
Data Presentation: Quantitative Summary of Etodolac Metabolism
The following tables summarize the pharmacokinetic parameters and metabolite distribution of etodolac in different animal models.
Table 1: Pharmacokinetic Parameters of Etodolac in Various Animal Models
| Parameter | Rat | Dog | Horse |
| Tmax (h) | ~2 | ~0.85[4] | ~1-6 |
| T1/2 (h) | ~17[1] | ~10-40[1][4] | ~3 |
| Cmax (µg/mL) | Dose-dependent | Dose-dependent | ~3-4 (serum, 20 mg/kg oral)[6] |
| Primary Excretion Route | Feces (via bile)[1] | Feces (via bile)[1] | Urine and Feces |
Table 2: Major Metabolites of Etodolac Identified in Animal Models
| Metabolite | Rat | Dog | Horse |
| Parent Etodolac | Present | Present | Present |
| Hydroxylated Metabolites | Tentatively Identified (at least 4)[1] | Present | Monohydroxylated (at least 3)[5][6] |
| Glucuronide Conjugates | Not observed[1] | Present in bile[1] | Present |
Visualizations
Etodolac Metabolic Pathway
Caption: Etodolac is metabolized via Phase I hydroxylation and Phase II glucuronidation.
Experimental Workflow for In Vivo Etodolac Metabolism Study
Caption: Workflow for studying etodolac metabolism in vivo.
References
- 1. The metabolic disposition of etodolac in rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic analysis of enterohepatic circulation of etodolac and effect of hepatic and renal injury on the pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic modeling and simulation of etodolac following single oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Etodolac in equine urine and serum: determination by high-performance liquid chromatography with ultraviolet detection, confirmation, and metabolite identification by atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxy Etodolac Analysis in Urine
This document provides detailed application notes and protocols for the sample preparation of 5-Hydroxy Etodolac from urine samples for quantitative analysis. The described methods are essential for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and metabolism studies of Etodolac.
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. One of its major phase I metabolites is this compound. Accurate and reliable quantification of this metabolite in urine is crucial for understanding the disposition and metabolic fate of Etodolac. Effective sample preparation is a critical step to remove endogenous interferences from the complex urine matrix and to ensure the sensitivity and robustness of the analytical method, which is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This document outlines three common and effective sample preparation techniques:
-
Solid-Phase Extraction (SPE): A technique that utilizes a solid sorbent to selectively adsorb the analyte of interest from the liquid sample, followed by elution with an appropriate solvent.
-
Liquid-Liquid Extraction (LLE): A method that partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Protein Precipitation (PPT): A simpler and faster technique that uses a precipitating agent, such as an organic solvent or an acid, to remove proteins from the sample.
Data Presentation
The following table summarizes the typical performance characteristics of the three sample preparation techniques for the analysis of this compound in urine. The values presented are indicative and may vary depending on the specific laboratory conditions and analytical instrumentation.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | > 85% | 75 - 90% | > 90% |
| Matrix Effect | Low to Medium | Low to Medium | Medium to High |
| Cleanliness of Extract | High | High | Low |
| Sample Throughput | Medium | Low to Medium | High |
| Cost per Sample | High | Medium | Low |
| Method Development | Complex | Moderate | Simple |
Experimental Protocols
Solid-Phase Extraction (SPE)
This protocol provides a general procedure for the extraction of this compound from urine using a mixed-mode solid-phase extraction cartridge. Optimization of the sorbent, wash, and elution solvents may be required for specific applications.
Materials:
-
Mixed-mode SPE Cartridges (e.g., C18/Anion-Exchange)
-
Urine sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Elution solvent (e.g., Methanol with 2% formic acid)
-
SPE vacuum manifold
Protocol:
-
Sample Pre-treatment: To 1 mL of urine sample, add the internal standard solution. Acidify the sample by adding 100 µL of 2% formic acid. Vortex for 30 seconds.
-
Column Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove salts and polar interferences. Follow with a wash of 2 mL of 5% methanol in water to remove less non-polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 2 mL of the elution solvent (e.g., Methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction procedure for this compound from urine.[1]
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Sodium acetate buffer (2M, pH 3.5)[1]
-
Extraction solvent: Cyclohexane:Ethyl acetate (70:30, v/v)[1]
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment: To 1 mL of urine sample in a centrifuge tube, add the internal standard solution. Add 1 mL of 2M sodium acetate buffer (pH 3.5) and vortex for 30 seconds.[1]
-
Extraction: Add 5 mL of the extraction solvent (Cyclohexane:Ethyl acetate, 70:30, v/v) to the tube.[1] Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT)
This is a rapid and simple method for sample clean-up, suitable for high-throughput analysis.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (2 mL)
-
Microcentrifuge
Protocol:
-
Sample and IS Aliquoting: In a 2 mL microcentrifuge tube, add 200 µL of the urine sample and the appropriate amount of internal standard solution.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to the urine sample (a 3:1 ratio of ACN to urine).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Visualization of Experimental Workflows
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
References
Protocol for synthesizing 5-Hydroxy Etodolac as a reference standard.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chemical synthesis of 5-Hydroxy Etodolac, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The availability of a high-purity reference standard is crucial for pharmacokinetic, metabolism, and toxicology studies. The described synthetic route involves a multi-step process commencing with the preparation of a key intermediate, (4-(benzyloxy)-2-ethylphenyl)hydrazine, followed by a Fischer indole synthesis to construct the core indole structure. Subsequent functional group manipulations and final deprotection afford the target molecule. This protocol is intended to guide researchers in the preparation of this compound for research and development purposes.
Introduction
Etodolac is a widely prescribed NSAID for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to several hydroxylated metabolites. One of the significant metabolites is this compound. To accurately quantify this metabolite in biological matrices and to assess its pharmacological and toxicological profile, a well-characterized reference standard is essential. This document outlines a comprehensive protocol for the synthesis, purification, and characterization of this compound.
Overall Synthetic Scheme
Application of UPLC for the Analysis of Etodolac and its Metabolites: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of the non-steroidal anti-inflammatory drug (NSAID) etodolac and its primary metabolites using Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS). These methodologies are crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development.
Introduction
Etodolac is a widely prescribed NSAID for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] It is a racemic mixture, with the S-enantiomer being the pharmacologically active form. Etodolac undergoes extensive metabolism in the liver, primarily through two main pathways: hydroxylation and glucuronidation.[2][3] The major metabolites include 6-hydroxyetodolac, 7-hydroxyetodolac, 8-(1-hydroxyethyl)etodolac, and etodolac acyl glucuronide.[4][5] Accurate and sensitive analytical methods are essential for the quantitative determination of etodolac and its metabolites in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
UPLC technology offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and increased sensitivity, making it an ideal platform for the analysis of etodolac and its metabolites.[6]
Metabolic Pathway of Etodolac
Etodolac is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C9 for hydroxylation, and by UDP-glucuronosyltransferases, particularly UGT1A9, for glucuronidation.[3] The hydroxylation occurs at the 6, 7, and 8 positions of the etodolac molecule, while glucuronidation involves the direct conjugation of glucuronic acid to the carboxylic acid group of etodolac.
Figure 1: Metabolic pathway of etodolac.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the UPLC-MS/MS analysis of etodolac and its metabolites. Note that specific values can vary depending on the exact instrumentation and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Etodolac | 286.2 | 212.1 | Negative |
| 6-Hydroxyetodolac | 302.1 | 258.1 | Negative |
| 7-Hydroxyetodolac | 302.1 | 258.1 | Negative |
| 8-(1-Hydroxyethyl)etodolac | 303.2 | 259.2 | Negative |
| Etodolac Acyl Glucuronide | 462.2 | 286.2 | Negative |
Experimental Protocols
UPLC-MS/MS Method for Etodolac and its Metabolites in Human Plasma
This protocol provides a general framework for the simultaneous quantification of etodolac and its major metabolites in human plasma.
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a structurally similar NSAID not co-administered with etodolac).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 60:40 Water with 5 mM Ammonium Formate : Methanol).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
Figure 2: Sample preparation workflow.
4.1.2. UPLC Conditions
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 5 mM Ammonium Formate in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min[6]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %A %B 0.0 60 40 0.5 10 90 1.5 5 95 2.0 60 40 | 3.0 | 60 | 40 |
4.1.3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
Data Analysis and Interpretation
-
Quantification: Peak areas of etodolac and its metabolites are normalized to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. The concentration of the analytes in the unknown samples is then determined from the calibration curve.
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion
The UPLC-MS/MS methods outlined provide a robust and sensitive approach for the simultaneous analysis of etodolac and its major metabolites. These protocols are essential tools for researchers and scientists in the field of drug development, enabling a comprehensive understanding of the pharmacokinetic and metabolic profile of etodolac. The high-throughput nature of UPLC allows for the rapid analysis of a large number of samples, which is particularly beneficial in clinical and preclinical studies.
References
- 1. (-)-Etodolac | C17H21NO3 | CID 667528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etodolac Acyl-I2-D-glucuronide | C23H29NO9 | CID 71316689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 5. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 101901-06-8 (C17H21NO4) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Troubleshooting peak tailing in HPLC analysis of 5-Hydroxy Etodolac.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak tailing issues encountered during the HPLC analysis of 5-Hydroxy Etodolac.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Is the peak tailing affecting only this compound or all peaks in the chromatogram?
Scenario 1: Only the this compound peak is tailing.
This often points to a specific chemical interaction between the analyte and the stationary phase. This compound, a metabolite of Etodolac, is a polar and acidic compound. Its hydroxyl and carboxylic acid moieties can lead to secondary interactions with the silica-based stationary phases commonly used in reversed-phase HPLC.
Potential Cause 1: Secondary Interactions with Residual Silanols
Free silanol groups on the surface of C18 columns can interact with the polar functional groups of this compound through hydrogen bonding, causing peak tailing.[1][2]
Solutions:
-
Adjust Mobile Phase pH: this compound is an acidic compound, with an estimated pKa similar to its parent drug, Etodolac (pKa ≈ 4.65).[1][3] To minimize silanol interactions, the mobile phase pH should be kept low, typically between 2.5 and 3.5.[4] This ensures that the silanol groups are protonated and less likely to interact with the analyte.
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Use an End-Capped Column: Modern, well-end-capped columns have a lower concentration of free silanol groups, which significantly reduces the potential for secondary interactions.[5]
-
Employ a Polar-Embedded or Polar-Endcapped Column: These types of columns have stationary phases that are modified to shield residual silanol groups, leading to improved peak shapes for polar analytes.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry. However, this approach should be used with caution as it can affect column longevity and is not always compatible with mass spectrometry detectors.
Potential Cause 2: Analyte Overload
Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[1]
Solutions:
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample to a lower concentration.
Potential Cause 3: Inappropriate Injection Solvent
If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[1]
Solution:
-
Match Injection Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If this is not possible due to solubility constraints, use a solvent that is as weak as possible while still ensuring complete dissolution of the analyte.
Scenario 2: All peaks in the chromatogram are tailing.
When all peaks exhibit tailing, the issue is more likely related to the HPLC system or the column itself rather than a specific analyte interaction.
Potential Cause 1: Column Contamination or Degradation
Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shapes for all analytes.[1]
Solutions:
-
Column Washing: Flush the column with a series of strong solvents to remove any contaminants. A typical washing procedure for a C18 column might involve flushing with water, then methanol, acetonitrile, isopropanol, and finally back to the mobile phase.
-
Replace the Column: If washing does not improve the peak shape, the column may be permanently damaged and will need to be replaced.
Potential Cause 2: Extra-Column Volume
Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[1]
Solutions:
-
Use Shorter, Narrower Tubing: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.
-
Check Fittings: Ensure all fittings are properly tightened to avoid dead volume.
-
Optimize Detector Settings: Use a detector flow cell with an appropriate volume for the column dimensions and flow rate.
Potential Cause 3: Blockage at the Column Inlet
Particulate matter from the sample or mobile phase can accumulate on the inlet frit of the column, disrupting the flow path and causing peak distortion.[6]
Solution:
-
Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with mobile phase to a waste container. This can sometimes dislodge particulates from the inlet frit. Note: Only perform this on columns that are designated as being safe to reverse flush.
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Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap particulates and strongly retained compounds, thereby protecting the analytical column.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
A1: Given that this compound is an acidic compound with an estimated pKa around 4.65, a mobile phase pH between 2.5 and 3.5 is recommended. This low pH ensures that the carboxylic acid group is protonated, leading to better retention on a reversed-phase column and minimizing secondary interactions with silanol groups.[4]
Q2: What type of HPLC column is best suited for the analysis of this compound?
A2: A high-purity, end-capped C18 column is a good starting point. For potentially better peak shape, consider using a polar-embedded or polar-endcapped C18 column, which is designed to minimize silanol interactions with polar analytes.
Q3: Can sample preparation affect the peak shape of this compound?
A3: Yes, improper sample preparation can lead to peak tailing. Ensure that the sample is fully dissolved in a solvent compatible with the mobile phase.[1] If the sample matrix is complex, a sample cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering components that could contribute to peak distortion.
Q4: How can I confirm if my peak tailing is due to column overload?
A4: To test for column overload, inject a series of dilutions of your sample. If the peak shape improves (i.e., the tailing factor decreases) as the concentration decreases, then column overload is a likely cause.[1]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Minimizes silanol interactions by keeping silanols protonated.[4] |
| Column Type | High-purity, end-capped C18 or Polar-embedded/endcapped C18 | Reduces secondary interactions with residual silanol groups. |
| Injection Volume | < 5% of column void volume | Prevents column overload. |
| Injection Solvent | Match to initial mobile phase composition | Avoids peak distortion due to solvent mismatch.[1] |
| Guard Column | Recommended | Protects the analytical column from contamination and particulates. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
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Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 2.5 to 4.0 (e.g., phosphate or acetate buffers).
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Prepare Mobile Phases: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
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Equilibrate the System: Flush the HPLC system with the new mobile phase until the baseline is stable.
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Inject Standard: Inject a standard solution of this compound and observe the peak shape.
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Compare Results: Compare the peak tailing factor at each pH to determine the optimal condition.
Protocol 2: Column Washing Procedure (for C18 columns)
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Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Water: Flush the column with HPLC-grade water for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Flush with Methanol: Flush with 100% methanol for 30 minutes.
-
Flush with Acetonitrile: Flush with 100% acetonitrile for 30 minutes.
-
Flush with Isopropanol: Flush with 100% isopropanol for 30 minutes.
-
Return to Mobile Phase: Gradually re-introduce the mobile phase by flushing with a mixture of the organic modifier and water, slowly increasing the water content until you reach the desired mobile phase composition.
-
Equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Caption: Chemical interactions leading to peak tailing.
References
- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 5. Facile validated HPLC method using photodiode array detector for the combined analysis of etodolac and 5-FU in bulk and tablet dosage form [ejchem.journals.ekb.eg]
- 6. chemistryjournal.in [chemistryjournal.in]
Optimizing mobile phase for better separation of etodolac metabolites.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of etodolac and its metabolites by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of etodolac and its metabolites.
1. Poor Resolution Between Etodolac and its Hydroxylated Metabolites
-
Question: I am observing poor separation between the parent etodolac peak and its hydroxylated metabolites (6-OH, 7-OH, and 8-OH-etodolac). How can I improve the resolution?
-
Answer:
-
Mobile Phase pH Adjustment: Etodolac is a weakly acidic drug with a pKa of approximately 4.65.[1][2][3] To achieve optimal separation from its structurally similar hydroxylated metabolites, it is crucial to control the ionization of the carboxylic acid group. Operating the mobile phase at a pH around 2.5-3.5 can suppress the ionization of the carboxyl group on both etodolac and its metabolites, increasing their hydrophobicity and retention on a reverse-phase column. This difference in retention can enhance resolution. A mobile phase consisting of 75 mM ammonium formate at pH 2.5 mixed with acetonitrile in a 40:60 (v/v) ratio has been shown to be effective for separating etodolac from its phase I metabolites.
-
Organic Modifier Composition: The choice and proportion of the organic solvent in the mobile phase significantly impact selectivity. If you are using acetonitrile, consider switching to methanol or using a mixture of both. Methanol can offer different selectivity for closely related compounds. You can also perform a gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it. This can help to better separate early eluting peaks.
-
Column Chemistry: While a standard C18 column is often used, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These columns offer different retention mechanisms (π-π interactions) that can improve the separation of aromatic compounds like etodolac and its metabolites.
-
2. Peak Tailing of Etodolac Glucuronide
-
Question: I am trying to analyze etodolac and its metabolites, including the glucuronide conjugate. The etodolac glucuronide peak shows significant tailing. What is causing this and how can I fix it?
-
Answer:
-
Understanding the Problem: Etodolac glucuronide is significantly more polar than the parent drug and its hydroxylated metabolites due to the addition of the glucuronic acid moiety. Peak tailing for polar, acidic compounds on silica-based C18 columns is often caused by secondary interactions with residual silanol groups on the stationary phase.[4]
-
Mobile Phase pH and Buffer Strength: At a low pH (e.g., 2.5-3.5), the carboxylic acid on the glucuronic acid moiety will be protonated, reducing its polarity and potentially improving peak shape. However, if the pH is not low enough, you can get mixed ionization states, leading to tailing. Increasing the buffer concentration in your mobile phase (e.g., from 10 mM to 25-50 mM) can also help to mask the residual silanol groups and improve peak shape.
-
Use of End-Capped Columns: Modern, high-purity, end-capped C18 columns have a much lower concentration of residual silanol groups and are specifically designed to provide better peak shapes for basic and acidic compounds. If you are using an older column, switching to a newer generation column can significantly reduce peak tailing.
-
Gradient Elution: A gradient elution starting with a higher aqueous content and gradually increasing the organic solvent percentage can help to focus the polar glucuronide at the head of the column before elution, leading to a sharper peak.
-
3. Co-elution of All Metabolites
-
Question: All of my peaks, including etodolac and its metabolites, are eluting very close together or as a single broad peak. What should I do?
-
Answer:
-
Decrease Mobile Phase Strength: If all analytes are eluting too quickly, it indicates that your mobile phase is too "strong" (i.e., has too high a concentration of the organic solvent). Decrease the percentage of acetonitrile or methanol in your mobile phase to increase retention and improve separation.
-
Optimize the Gradient Profile: If you are using a gradient, ensure the initial mobile phase composition is weak enough to retain all the analytes on the column. You can then use a shallower gradient (i.e., a slower increase in the organic solvent concentration over time) to improve the separation between the closely eluting peaks.
-
Check for Column Overload: Injecting too concentrated a sample can lead to broad, distorted peaks and a loss of resolution. Try diluting your sample and re-injecting to see if the peak shape and separation improve.
-
Frequently Asked Questions (FAQs)
1. What is a good starting point for mobile phase composition for separating etodolac and its hydroxylated metabolites?
A good starting point for the separation of etodolac and its phase I hydroxylated metabolites on a C18 column is a mobile phase consisting of an acidic aqueous buffer and an organic modifier. For example, a mixture of 75 mM ammonium formate buffer at pH 2.5 and acetonitrile in a 40:60 (v/v) ratio has been shown to provide good separation. You can then optimize the ratio of the buffer to the organic solvent and the pH to fine-tune the separation.
2. How can I include the etodolac glucuronide in my analysis?
Etodolac glucuronide is a major metabolite and is more polar than etodolac and its hydroxylated metabolites. To elute and separate the glucuronide along with the other less polar analytes, a gradient elution is typically required. You would start with a higher percentage of the aqueous buffer in the mobile phase to retain the glucuronide on the column and then gradually increase the percentage of the organic solvent to elute the hydroxylated metabolites and finally the parent etodolac.
3. What is the importance of the mobile phase pH in the separation of etodolac and its metabolites?
Etodolac and its metabolites are acidic compounds due to the presence of a carboxylic acid group. The pH of the mobile phase determines the extent of ionization of this group.[5]
-
At a pH below the pKa (around 4.7), the carboxylic acid will be predominantly in its neutral (protonated) form, making the molecule more hydrophobic and more retained on a reverse-phase column.
-
At a pH above the pKa, the carboxylic acid will be in its ionized (deprotonated) form, making the molecule more polar and less retained on a reverse-phase column.
By carefully controlling the mobile phase pH, you can manipulate the retention times of etodolac and its metabolites to achieve optimal separation. For separating these acidic compounds, a mobile phase pH of around 2.5 to 3.5 is often a good starting point to ensure they are all in their neutral form.
4. What are the major metabolites of etodolac I should be looking for?
The major metabolic pathways for etodolac are hydroxylation and glucuronidation. The primary metabolites found in plasma and urine are:
-
6-Hydroxyetodolac
-
7-Hydroxyetodolac
-
8-(1'-hydroxyethyl)etodolac
-
Etodolac Glucuronide
Data Presentation
The following table summarizes typical mobile phase compositions used for the separation of etodolac and its metabolites. Please note that retention times are highly dependent on the specific column, instrument, and exact experimental conditions.
| Analyte | Mobile Phase Composition | Column | Detection Wavelength (nm) | Reference |
| Etodolac and Phase I Metabolites (6-OH, 7-OH, 8-OH) | 75 mM Ammonium Formate (pH 2.5) : Acetonitrile (40:60, v/v) | LiChrospher 100 RP-18 (5 µm) | 254 | [6] |
| Etodolac | Acetonitrile : 0.02M Potassium Dihydrogen Orthophosphate (65:35, v/v) | HiQ Sil C18 HS (5 µm) | Not Specified | [7] |
| Etodolac | Acetonitrile : 10 mM Potassium Phosphate Buffer (pH 7.5) (30:70, v/v) | Hiber C18 (5 µm) | 235 | [8] |
| Etodolac | Acetonitrile : 25mM Potassium Dihydrogen Phosphate (pH 6.4) (60:40, v/v) | Inertsil® ODS-3 (5 µm) | 280 | |
| Etodolac | Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH 3.0) (50:50, v/v) | Not Specified | 255 | [9] |
Experimental Protocols
Method for the Separation of Etodolac and its Phase I Metabolites
This protocol is based on the method described by Strickmann et al. (2000).
1. Chromatographic Conditions:
-
Column: LiChrospher 100 RP-18 (5 µm particle size), 23 cm x 100 µm I.D. fused silica capillary.
-
Mobile Phase: 75 mM Ammonium Formate (pH 2.5) : Acetonitrile (40:60, v/v).
-
Flow Rate: Dependent on the capillary HPLC system (e.g., pressure of 12 bar).
-
Detection: UV at 254 nm.
-
Injection Volume: Dependent on the system.
2. Mobile Phase Preparation:
-
75 mM Ammonium Formate (pH 2.5): Dissolve the appropriate amount of ammonium formate in HPLC-grade water. Adjust the pH to 2.5 using formic acid. Filter the buffer through a 0.22 µm filter.
-
Mobile Phase Mixture: Mix the prepared buffer and HPLC-grade acetonitrile in a 40:60 volume ratio. Degas the mobile phase before use.
3. Standard Solution Preparation:
-
Prepare individual stock solutions of etodolac and its hydroxylated metabolites in a suitable solvent such as methanol or acetonitrile.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations.
Visualizations
Caption: Metabolic pathway of etodolac.
Caption: Workflow for mobile phase optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. A QbD-Navigated Approach to the Development and Evaluation of Etodolac–Phospholipid Complex Containing Polymeric Films for Improved Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. ijsdr.org [ijsdr.org]
- 6. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
Minimizing matrix effects in LC-MS/MS analysis of 5-Hydroxy Etodolac.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 5-Hydroxy Etodolac.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, this can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[2] Common sources of matrix effects in plasma samples include phospholipids, salts, and endogenous metabolites.[3][4]
Q2: I am observing significant ion suppression for this compound. What is the most likely cause?
A2: Ion suppression is a common form of matrix effect where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal.[2] In plasma samples, phospholipids are a major cause of ion suppression.[3] If your sample preparation involves a simple protein precipitation, residual phospholipids may be co-eluting with this compound and causing suppression.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The two most common methods for evaluating matrix effects are the post-column infusion and the post-extraction spike methods.[4][5]
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[5]
-
Post-Extraction Spike: The peak response of this compound in a neat solution is compared to the response of a blank matrix extract that has been spiked with the analyte at the same concentration. The ratio of these responses gives a quantitative measure of the matrix effect.[6]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A4: While a universal solution does not exist, more extensive sample cleanup is generally more effective at reducing matrix effects.
-
Protein Precipitation (PPT): This is a simple and fast technique, often using acetonitrile. However, it may not effectively remove phospholipids, a common source of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. For Etodolac, a mixture of n-hexane and ethyl acetate has been used successfully.[7] Adjusting the pH of the aqueous phase can optimize the extraction of this compound.
-
Solid-Phase Extraction (SPE): SPE can offer the most thorough cleanup by selectively isolating the analyte from matrix components. Different sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal one for this compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
This issue is often indicative of significant ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Detailed Steps:
-
Quantify Matrix Effect: Use the post-extraction spike method to determine the percentage of ion suppression.
-
Improve Sample Preparation:
-
If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample.
-
For LLE, experiment with different organic solvents and pH adjustments.
-
For SPE, screen different sorbents and elution solvents.
-
-
Optimize Chromatography:
-
Ensure that this compound is chromatographically separated from the regions of major ion suppression identified through post-column infusion.
-
Modify the mobile phase composition or gradient to improve separation from interfering matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.
Issue 2: High Variability in Results Between Samples
Inconsistent matrix effects across different sample lots can lead to high variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in results.
Detailed Steps:
-
Assess Inter-Lot Variability: Perform the post-extraction spike experiment using at least six different lots of the biological matrix.[4]
-
Enhance Sample Cleanup: If significant variability is observed, the current sample preparation method is not sufficiently removing interfering components. Transitioning to a more rigorous method like SPE is recommended.
-
Employ a Co-eluting Internal Standard: A stable isotope-labeled internal standard for this compound is highly recommended to track and correct for variability in matrix effects between samples.
Experimental Protocols & Data
Table 1: Example Sample Preparation Protocols for Etodolac (Adaptable for this compound)
| Parameter | Protein Precipitation | Liquid-Liquid Extraction |
| Sample Volume | 100 µL plasma | 25 µL plasma[7] |
| Precipitating Agent | 300 µL Acetonitrile | Not Applicable |
| Extraction Solvent | Not Applicable | 1 mL n-hexane:ethyl acetate (95:5 v/v)[7] |
| Procedure | 1. Add acetonitrile to plasma. 2. Vortex to precipitate proteins. 3. Centrifuge. 4. Analyze supernatant. | 1. Add extraction solvent to plasma. 2. Vortex to mix. 3. Centrifuge to separate layers. 4. Evaporate the organic layer and reconstitute. |
| Pros | Fast and simple. | Cleaner extract than PPT. |
| Cons | May have significant residual matrix components (e.g., phospholipids). | More labor-intensive, requires solvent evaporation and reconstitution. |
Table 2: Representative LC-MS/MS Parameters for Etodolac Analysis
These parameters can serve as a starting point for developing a method for this compound.
| Parameter | Setting | Reference |
| Column | Chiralcel® OD-H | [7] |
| Mobile Phase | Acetonitrile and 2mM ammonium acetate | [8] |
| Ionization Mode | Negative Ion Electrospray (ESI-) | [7] |
| MRM Transition (Etodolac) | m/z 286 > 242 | [7] |
| Internal Standard | Racemic Ibuprofen (m/z 205 > 161) | [7] |
Note: The MRM transition for this compound will need to be optimized. The precursor ion will be the molecular weight of this compound + H+ or - H+ depending on the ionization mode. Product ions will need to be determined by infusing a standard of the analyte.
Method Validation for Matrix Effects
A thorough validation should assess the following:
-
Qualitative Assessment: Post-column infusion to identify regions of ion suppression/enhancement.
-
Quantitative Assessment: Post-extraction spike in at least 6 different lots of matrix to determine the matrix factor.
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Precision and Accuracy: Analysis of quality control (QC) samples prepared in different matrix lots to ensure results are within acceptable limits (typically ±15% deviation and ≤15% CV).[4]
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
Technical Support Center: Optimizing 5-Hydroxy Etodolac Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of 5-Hydroxy Etodolac using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency and overall performance of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for this compound and its parent drug, Etodolac?
A1: Electrospray ionization (ESI) is the most frequently reported technique for the analysis of Etodolac and its metabolites, including this compound.[1] ESI is a soft ionization technique well-suited for polar molecules and is often operated in negative ion mode for these compounds, detecting the deprotonated molecule [M-H]⁻.[2][3][4]
Q2: Why am I observing poor signal intensity for this compound?
A2: Poor signal intensity can stem from several factors, including suboptimal ionization conditions, inappropriate mobile phase composition, or incorrect instrument settings.[5] The concentration of your sample is also a critical factor; if it's too dilute, the signal may be weak, and if too concentrated, it can lead to ion suppression.[5]
Q3: What are common adducts observed for this compound, and how can I control them?
A3: While the deprotonated molecule [M-H]⁻ is the primary ion in negative mode, adduct formation can still occur. In positive ion mode, you might observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there is contamination from glassware or mobile phase additives.[6] To control unwanted adducts, use high-purity LC-MS grade solvents and additives, and consider using fresh glassware.[6] To promote the formation of a specific adduct for improved sensitivity, you can intentionally add a low concentration of a salt (e.g., sodium acetate for [M+Na]⁺) to the mobile phase.[6]
Q4: How does the mobile phase composition affect the ionization of this compound?
A4: The mobile phase composition, including pH and the type of additives, significantly influences ionization efficiency. For ESI in negative ion mode, a slightly basic mobile phase can enhance deprotonation. However, for reversed-phase chromatography, a slightly acidic mobile phase is often used. Additives like ammonium formate and ammonium acetate are commonly used to improve ionization and chromatographic peak shape.[7][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Issue 1: Low Signal Intensity or No Signal
Possible Causes and Solutions:
-
Suboptimal Ionization Source Parameters:
-
Solution: Tune and calibrate your mass spectrometer regularly.[5] Optimize key ESI parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Start with the instrument manufacturer's recommended settings and perform systematic optimization.
-
-
Inappropriate Mobile Phase:
-
Solution: The choice of mobile phase and additives is crucial for efficient ionization.[7][8] For this compound in negative ion mode ESI, a mobile phase containing a volatile buffer like ammonium formate or acetate can improve signal intensity and stability.[3][9] Experiment with different concentrations of these additives (e.g., 5-10 mM).
-
-
Sample Concentration Issues:
-
Clogged or Dirty Ion Source:
-
Solution: A dirty or clogged ion source can significantly reduce signal intensity. Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary and skimmer.
-
Issue 2: Unstable Signal or High Baseline Noise
Possible Causes and Solutions:
-
Inconsistent Spray:
-
Solution: An unstable electrospray will lead to a fluctuating signal. Visually inspect the spray plume if possible. An inconsistent spray can be caused by a partially blocked capillary, incorrect positioning of the ESI probe, or an inappropriate solvent composition.[10]
-
-
Contaminated Mobile Phase or LC System:
-
Solution: High baseline noise can be due to contaminated solvents, tubing, or other components of the LC system.[11] Use high-purity LC-MS grade solvents and flush the system thoroughly.
-
-
Improper Grounding:
-
Solution: Ensure all components of the LC-MS system are properly grounded to minimize electrical noise.
-
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Enhanced ESI of this compound
-
Prepare Stock Solutions: Prepare a standard stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase C: 10 mM Ammonium Formate in Water
-
Mobile Phase D: 10 mM Ammonium Formate in Acetonitrile
-
Mobile Phase E: 10 mM Ammonium Acetate in Water
-
Mobile Phase F: 10 mM Ammonium Acetate in Acetonitrile
-
-
Infusion Analysis: Infuse the this compound standard solution directly into the mass spectrometer using a syringe pump.
-
Test Mobile Phase Additives: Tee in each of the aqueous mobile phase solutions (A, C, E) with the infusion flow and observe the signal intensity and stability for the [M-H]⁻ ion of this compound.
-
LC-MS Analysis: Perform chromatographic runs using different combinations of the prepared mobile phases (e.g., A and B, C and D, E and F) to assess the impact on peak shape, retention time, and signal-to-noise ratio.
-
Data Analysis: Compare the signal intensities and signal-to-noise ratios obtained with each mobile phase composition to determine the optimal conditions.
| Mobile Phase Additive | Observed Effect on [M-H]⁻ Signal |
| 0.1% Formic Acid | Moderate Signal |
| 10 mM Ammonium Formate | High Signal, Good Stability[3][9] |
| 10 mM Ammonium Acetate | High Signal, Good Stability |
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. acdlabs.com [acdlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. agilent.com [agilent.com]
Technical Support Center: 5-Hydroxy Etodolac Stability in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy Etodolac in biological samples.
Troubleshooting Guide
This guide addresses common stability issues encountered during the handling, storage, and analysis of this compound in biological matrices.
Issue 1: Low or inconsistent recovery of this compound from plasma/serum samples.
| Potential Cause | Troubleshooting Action |
| Degradation due to pH changes: this compound, a phenolic metabolite, may be susceptible to pH-dependent degradation. Biological samples can undergo pH shifts upon collection and storage. | - Ensure rapid processing of blood samples to separate plasma or serum.- Consider adjusting the pH of the plasma/serum sample to a neutral or slightly acidic range (e.g., pH 6-7) immediately after separation, if the analytical method allows.- Use buffered collection tubes if compatible with the intended analysis. |
| Enzymatic degradation: Plasma esterases and other enzymes could potentially metabolize this compound. | - Collect blood samples in tubes containing a broad-spectrum esterase inhibitor (e.g., sodium fluoride) if compatible with the analytical method.- Keep samples on ice during processing and minimize the time between collection and freezing. |
| Oxidative degradation: Phenolic compounds are prone to oxidation. Exposure to air and light can accelerate this process. | - Minimize headspace in storage vials.- Use amber-colored vials or wrap tubes in foil to protect from light.- Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the sample if it does not interfere with the assay. |
| Adsorption to container surfaces: The analyte may adsorb to glass or plastic surfaces, leading to lower measured concentrations. | - Use low-adsorption microcentrifuge tubes and pipette tips.- Silanize glassware if it must be used.- Evaluate different types of collection and storage tubes (e.g., polypropylene vs. polyethylene) for optimal recovery. |
Issue 2: Apparent loss of this compound after freeze-thaw cycles.
| Potential Cause | Troubleshooting Action |
| Analyte instability upon repeated freezing and thawing: The physical stress of freeze-thaw cycles can lead to degradation. | - Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.- Perform a validated freeze-thaw stability study (see Experimental Protocols section) to determine the number of cycles the analyte can withstand without significant degradation. |
| Precipitation of the analyte: Changes in solubility upon freezing and thawing can cause the analyte to precipitate out of solution. | - Ensure the sample is completely thawed and thoroughly vortexed before taking an aliquot for analysis.- Visually inspect for any particulate matter after thawing. |
Issue 3: Decreasing concentrations of this compound during long-term storage.
| Potential Cause | Troubleshooting Action |
| Slow degradation at storage temperature: Even at low temperatures, chemical degradation can occur over extended periods. | - Store samples at ultra-low temperatures (-70°C or lower) for long-term storage.- Conduct a long-term stability study (see Experimental Protocols section) to establish the maximum permissible storage duration at different temperatures. |
| Sublimation of the analyte: Inappropriately sealed containers can lead to loss of sample volume and analyte over time. | - Use high-quality, tightly sealing cryovials for long-term storage.- Ensure vials are properly capped and consider using O-ring seals. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the formation of this compound?
A1: this compound is a phase I metabolite of Etodolac. The parent drug, Etodolac, undergoes hydroxylation, primarily mediated by cytochrome P450 enzymes in the liver, to form hydroxylated metabolites, including this compound.
Q2: What are the likely degradation pathways for this compound?
A2: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and changes in pH. Hydrolysis is another potential degradation pathway, particularly under strongly acidic or basic conditions, although this is generally less common for hydroxylated metabolites compared to esters or amides.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -70°C or below is crucial to minimize degradation. It is highly advisable to perform stability studies to confirm the optimal storage conditions for your specific experimental needs.
Q4: How many freeze-thaw cycles can samples containing this compound typically withstand?
A4: The stability of this compound to freeze-thaw cycles should be experimentally determined. As a general guideline, it is best to minimize freeze-thaw cycles by aliquoting samples. A typical stability study would evaluate 3 to 5 cycles.
Q5: Are there any specific recommendations for sample collection to enhance the stability of this compound?
A5: Yes. To enhance stability:
-
Use collection tubes with an appropriate anticoagulant (e.g., EDTA, heparin).
-
If enzymatic degradation is suspected, consider tubes with inhibitors like sodium fluoride.
-
Process blood samples as quickly as possible to separate plasma or serum, keeping them on ice during processing.
-
Protect samples from light by using amber tubes or wrapping them in foil.
Data Presentation
Table 1: General Stability of Drug Metabolites in Biological Matrices
| Condition | Temperature | Typical Duration of Stability | Potential for Degradation of Hydroxylated Metabolites |
| Bench-top (Short-term) | Room Temperature (20-25°C) | 2 - 24 hours | Moderate to High (Oxidation, Enzymatic activity) |
| Refrigerated | 2-8°C | 24 - 72 hours | Low to Moderate |
| Frozen (Long-term) | -20°C | Weeks to Months | Low (Potential for slow degradation) |
| Ultra-low (Long-term) | -70°C or below | Months to Years | Very Low |
| Freeze-Thaw Cycles | -20°C or -70°C to Room Temp. | 3-5 cycles | Moderate (Physical stress, precipitation) |
Note: This table provides general guidance. Specific stability data for this compound should be generated experimentally.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
-
Materials:
-
Pooled, blank biological matrix (e.g., human plasma).
-
This compound analytical standard.
-
Validated bioanalytical method for this compound.
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Low-adsorption microcentrifuge tubes.
-
-
Procedure:
-
Spike the blank matrix with this compound at low and high quality control (QC) concentrations.
-
Aliquot the spiked matrix into a sufficient number of tubes for the desired number of freeze-thaw cycles (e.g., 3-5 cycles) and a baseline (T=0) measurement.
-
Analyze the baseline aliquots immediately to establish the initial concentration.
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples for the first cycle completely at room temperature.
-
Once thawed, refreeze the samples for at least 12 hours. This completes one cycle.
-
Repeat the freeze-thaw process for the desired number of cycles.
-
After the final cycle, analyze the samples and compare the concentrations to the baseline values.
-
-
Acceptance Criteria: The mean concentration at each freeze-thaw cycle should be within ±15% of the baseline concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix at room temperature.
-
Procedure:
-
Spike blank matrix with this compound at low and high QC concentrations.
-
Aliquot into tubes and leave them at room temperature (20-25°C) for a predetermined period (e.g., 4, 8, 24 hours).
-
At each time point, analyze the samples and compare the concentrations to freshly prepared standards or T=0 samples.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.
Protocol 3: Long-Term Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
-
Procedure:
-
Spike blank matrix with this compound at low and high QC concentrations.
-
Aliquot into a sufficient number of tubes for all time points.
-
Store the samples at the intended long-term storage temperature (e.g., -70°C).
-
Analyze the samples at predetermined intervals (e.g., 1, 3, 6, 12 months).
-
Compare the measured concentrations to the initial concentrations.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for handling biological samples for this compound analysis.
Caption: Troubleshooting logic for stability issues with this compound.
Caption: Simplified metabolic pathway of Etodolac.
Overcoming poor recovery of 5-Hydroxy Etodolac during sample extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the recovery of 5-Hydroxy Etodolac during sample extraction from biological matrices. Given its higher polarity compared to the parent drug, Etodolac, specific optimization of extraction methods is often necessary.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound often lower than that of Etodolac?
A1: this compound is a phase I metabolite of Etodolac. The addition of a hydroxyl group (-OH) significantly increases the polarity of the molecule. This increased polarity can lead to poor partitioning into non-polar organic solvents used in liquid-liquid extraction (LLE) and weaker retention on traditional non-polar solid-phase extraction (SPE) sorbents, resulting in lower recovery.
Q2: What are the main challenges in extracting polar metabolites like this compound?
A2: The main challenges include:
-
Low affinity for non-polar phases: In reversed-phase SPE and LLE with non-polar solvents, the polar nature of this compound leads to premature elution or poor partitioning.
-
Co-extraction of endogenous interferences: The use of more polar solvents can lead to the co-extraction of interfering substances from the biological matrix, which can cause ion suppression in mass spectrometry.
-
Analyte loss during evaporation and reconstitution: Polar analytes may be difficult to fully reconstitute in less polar solvents compatible with reversed-phase chromatography.
Q3: Which sample extraction technique is generally recommended for this compound?
A3: While Protein Precipitation (PPT) is a quick and easy method, it often provides the least clean extract. For cleaner extracts and better recovery of polar metabolites, Solid-Phase Extraction (SPE) , particularly using a mixed-mode or polymeric sorbent , is often the most effective approach. Liquid-Liquid Extraction (LLE) can also be optimized but may require more polar and potentially less selective solvents.
Troubleshooting Guides
Poor Recovery with Solid-Phase Extraction (SPE)
Problem: Low or inconsistent recovery of this compound using a standard reversed-phase (e.g., C18) SPE protocol.
Caption: Troubleshooting workflow for low SPE recovery.
Detailed Steps:
-
Evaluate Sorbent Choice: Standard C18 sorbents may not provide sufficient retention for polar compounds.
-
Recommendation: Switch to a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a mixed-mode solid-phase extraction cartridge that combines reversed-phase and anion exchange properties. Mixed-mode sorbents can retain acidic compounds like this compound through ion exchange, allowing for more rigorous washing steps to remove interferences.[1]
-
-
Optimize Sample pH: The retention of acidic analytes on reversed-phase and mixed-mode sorbents is pH-dependent.
-
Recommendation: Adjust the pH of the sample to at least 2 pH units below the pKa of this compound (pKa of Etodolac is ~4.65, the hydroxylated form will be similar). This ensures the carboxylic acid group is protonated (neutral), maximizing hydrophobic interaction with the sorbent.
-
-
Optimize Wash Solvent: A wash solvent that is too strong (i.e., has a high percentage of organic solvent) can cause premature elution of the analyte.
-
Recommendation: Decrease the organic content of the wash solvent. For example, if using 40% methanol, try reducing it to 20% or 10%.
-
-
Optimize Elution Solvent: An elution solvent that is too weak may not be sufficient to desorb the analyte from the sorbent.
-
Recommendation: Increase the polarity and/or strength of the elution solvent. This can be achieved by increasing the percentage of organic solvent (e.g., from 70% to 90% methanol or acetonitrile). For anion exchange mechanisms, adding a small amount of a basic modifier (e.g., 2-5% ammonium hydroxide) to the organic solvent will deprotonate the carboxylic acid, disrupting the ionic interaction and facilitating elution.
-
Poor Recovery with Liquid-Liquid Extraction (LLE)
Problem: Low recovery of this compound when using a non-polar extraction solvent like hexane or methyl tert-butyl ether (MTBE).
Caption: Troubleshooting workflow for low LLE recovery.
Detailed Steps:
-
Increase Solvent Polarity: Due to its hydroxyl group, this compound has limited solubility in highly non-polar solvents.
-
Recommendation: Use a more polar solvent such as ethyl acetate or dichloromethane. A mixture of solvents, for example, n-hexane:ethyl acetate (95:5), can also be effective.
-
-
Optimize Aqueous Phase pH: To ensure the analyte partitions into the organic phase, it must be in its neutral, less water-soluble form.
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Recommendation: Acidify the aqueous sample (e.g., plasma, urine) to a pH at least 2 units below the pKa of this compound. This will protonate the carboxylic acid group.
-
-
Employ the "Salting Out" Effect: Adding a high concentration of a neutral salt to the aqueous phase decreases the solubility of the polar analyte in the aqueous layer, thereby promoting its transfer into the organic phase.
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Recommendation: Saturate the aqueous sample with a salt like sodium chloride (NaCl) or ammonium sulfate ((NH4)2SO4) before extraction.
-
Poor Recovery with Protein Precipitation (PPT)
Problem: Low recovery of this compound after protein precipitation with acetonitrile.
Caption: Troubleshooting workflow for low PPT recovery.
Detailed Steps:
-
Analyte Adsorption to Precipitated Protein: The polar nature of this compound may lead to its adsorption onto the precipitated protein pellet.
-
Recommendation: Add a small amount of acid (e.g., 1% formic acid) to the precipitation solvent (e.g., acetonitrile). This can help to disrupt ionic interactions between the analyte and the proteins.
-
-
Choice of Precipitation Solvent: The choice of organic solvent can influence recovery.
-
Recommendation: While acetonitrile is a common choice, methanol may be more effective for highly polar compounds. Experiment with different solvents like methanol or acetone to see which provides better recovery.
-
-
Supernatant Transfer: Ensure complete transfer of the supernatant after centrifugation.
-
Recommendation: Carefully aspirate the supernatant without disturbing the protein pellet. A second extraction of the pellet with a smaller volume of the precipitation solvent can be performed to recover any remaining analyte.
-
Experimental Protocols & Data
Representative Solid-Phase Extraction Protocol (Mixed-Mode Anion Exchange)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add an internal standard.
-
Add 1 mL of 2% formic acid in water to acidify the sample.
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Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Equilibrate with 1 mL of 2% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1-2 mL of a basic organic solvent mixture (e.g., 2-5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for your analytical method.
-
Representative Liquid-Liquid Extraction Protocol
This protocol is based on methods for similar acidic drugs and should be optimized.
-
Sample Preparation:
-
To 1 mL of plasma or urine, add an internal standard.
-
Add 100 µL of 1M HCl to acidify the sample to pH 2-3.
-
Add approximately 0.5 g of NaCl and vortex to dissolve.
-
-
Extraction:
-
Add 5 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Representative Protein Precipitation Protocol
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard.
-
-
Precipitation:
-
Add 600 µL of cold ( -20°C) acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in the mobile phase.
-
Quantitative Data Summary
The following table presents representative recovery data for a hydroxylated NSAID metabolite with properties similar to this compound, comparing different extraction techniques. Note: This data is illustrative and may not be directly representative of this compound recovery in all matrices.
| Extraction Method | Sorbent/Solvent | Analyte Recovery (%) | RSD (%) | Matrix Cleanliness |
| SPE | ||||
| C18 (Reversed-Phase) | 45-60 | <15 | Moderate | |
| Polymeric (HLB) | 75-90 | <10 | Good | |
| Mixed-Mode (MAX) | >90 | <10 | Excellent | |
| LLE | ||||
| Methyl tert-butyl ether | 30-50 | <20 | Good | |
| Dichloromethane | 60-75 | <15 | Moderate | |
| Ethyl Acetate | 70-85 | <15 | Moderate | |
| PPT | ||||
| Acetonitrile | 65-80 | <15 | Poor | |
| Acetonitrile w/ 1% Formic Acid | 75-90 | <15 | Poor | |
| Methanol | 70-85 | <15 | Poor |
This technical support guide provides a starting point for troubleshooting and optimizing the extraction of this compound. It is crucial to validate any method for your specific matrix and analytical requirements.
References
Technical Support Center: Chiral Separation of Etodolac and its Metabolites
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal column selection and troubleshooting for the chiral separation of etodolac and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of etodolac that may require chiral separation?
A1: Etodolac is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation.[1][2] The main metabolites identified in human plasma and urine that possess a chiral center and are of interest for stereoselective analysis include 6-hydroxylated, 7-hydroxylated, and 8-hydroxylated etodolac.[1][2] Etodolac glucuronide is another significant metabolite.[1][2]
Q2: Which types of chiral stationary phases (CSPs) are most effective for separating etodolac enantiomers and its hydroxylated metabolites?
A2: Polysaccharide-based and protein-based CSPs have demonstrated high success rates for the enantioseparation of etodolac and other non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives): These are versatile and widely used for separating a broad range of chiral compounds, including etodolac.[3][4][5] Columns like Chiralcel OD-H (cellulose-based) have been successfully used for the preparative resolution of etodolac enantiomers.[6]
-
Protein-based CSPs (e.g., α1-acid glycoprotein - AGP): Columns such as the CHIRAL-AGP have shown excellent enantioselectivity for etodolac.[3][7] These columns are particularly useful in reversed-phase mode, which is advantageous for analyzing biological samples.[8]
-
Cyclodextrin-based CSPs: While used for some NSAIDs, polysaccharide and protein-based columns are more commonly reported for etodolac.[3][9]
Q3: What are typical starting conditions for method development on a polysaccharide-based column?
A3: For polysaccharide-based columns like those with cellulose or amylose derivatives, normal-phase or reversed-phase modes can be effective.
-
Normal Phase: A mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point.[10] For acidic compounds like etodolac, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) can improve peak shape.[10]
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol is typically used.
Q4: What are the recommended mobile phases for a protein-based column like a CHIRAL-AGP?
A4: Protein-based columns are most commonly used in the reversed-phase mode. The mobile phase typically consists of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., isopropanol).[7] The pH of the buffer is a critical parameter for optimizing retention and enantioselectivity on AGP columns.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or no resolution of enantiomers | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition. | 1. Screen different types of CSPs (polysaccharide, protein-based). Cellulose-based CSPs have shown good results for etodolac.[3]2. Adjust the type and concentration of the organic modifier. For protein-based columns, systematically vary the pH of the aqueous buffer.[8] Add acidic or basic modifiers as needed to improve interaction with the CSP. |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions with the stationary phase.2. Overloading of the column. | 1. For acidic analytes like etodolac and its metabolites, add a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase to suppress ionization and reduce tailing.[10]2. Reduce the sample concentration or injection volume. |
| Loss of resolution over time | 1. Column contamination.2. Degradation of the stationary phase. | 1. Flush the column with a strong, compatible solvent to remove strongly retained contaminants. For immobilized polysaccharide columns, solvents like DMF or THF can be used.[11]2. Ensure mobile phase compatibility with the CSP. Avoid using harsh solvents on coated polysaccharide columns. |
| High backpressure | 1. Blockage of the column inlet frit.2. Sample precipitation in the mobile phase. | 1. Reverse the column and flush at a low flow rate to dislodge particulates. If this fails, the frit may need to be replaced.[11]2. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Filter all samples and mobile phases before use. |
| Irreproducible retention times | 1. Insufficient column equilibration.2. Fluctuations in column temperature. | 1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection, especially when using additives.[12]2. Use a column oven to maintain a constant and controlled temperature. |
Data Presentation
Table 1: Recommended Chiral Columns and Starting Conditions for Etodolac Enantiomer Separation
| Column Type | Chiral Selector | Column Example | Mode | Typical Mobile Phase | Detection | Reference |
| Polysaccharide | Cellulose derivative | Kromasil Cellucoat | Normal Phase | Hexane:Isopropanol:TFA (90:10:0.1 v/v/v) | 274 nm | [10] |
| Polysaccharide | Cellulose derivative | Chiralcel OD-H | Not Specified | Not Specified | Not Specified | [6] |
| Protein-based | α1-acid glycoprotein | CHIRAL-AGP | Reversed Phase | 0.1 M Sodium Dihydrogen Phosphate (pH 4.0):Isopropanol (85:15 v/v) | 225 nm | [7] |
Experimental Protocols
Method 1: Enantiomeric Separation of Etodolac using a Protein-Based Column (CHIRAL-AGP)
This method is adapted from a validated procedure for the separation of etodolac enantiomers in a bulk drug substance.[7]
-
Column: CHIRAL-AGP, 100 x 4.0 mm, 5 µm
-
Mobile Phase: A mixture of 0.1 M sodium dihydrogen phosphate dihydrate buffer (pH 4.0) and Isopropanol in an 85:15 v/v ratio.
-
Flow Rate: 0.9 mL/min (Adjust as needed to optimize resolution and run time).
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve the etodolac sample in the mobile phase to a suitable concentration.
Method 2: Enantioselective HPLC of Etodolac using a Polysaccharide-Based Column
This protocol is based on a method developed for the determination of etodolac enantiomers in tablets and human plasma.[10]
-
Column: Kromasil Cellucoat (cellulose-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (TFA) in a 90:10:0.1 v/v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.
-
Sample Preparation for Plasma: Utilize solid-phase extraction (SPE) with a C18 cartridge for sample clean-up and concentration prior to injection.[10]
Visualization
Caption: Workflow for Chiral Column and Method Selection.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. Preparative resolution of etodolac enantiomers by preferential crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. Separation of etodolac enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aces.su.se [aces.su.se]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Enhancing the sensitivity of 5-Hydroxy Etodolac detection in biofluids.
For researchers, scientists, and drug development professionals, achieving high sensitivity in the detection of 5-Hydroxy Etodolac in biofluids is critical for accurate pharmacokinetic and metabolic studies. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during bioanalytical method development.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Ionization: this compound, being a carboxylic acid, may exhibit poor ionization in positive ion mode. | Switch to Negative Ion Mode: Analyze in negative ion electrospray ionization (ESI-) mode, as carboxylic acids readily deprotonate. Derivatization: Chemically modify the carboxylic acid group to enhance ionization. Reagents like 2-picolylamine can be used to introduce a readily ionizable group, significantly increasing the signal in positive ion mode.[1][2] |
| Inefficient Extraction: The analyte may not be efficiently extracted from the biological matrix. | Optimize Sample Preparation: For Liquid-Liquid Extraction (LLE), test various organic solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether). For Solid-Phase Extraction (SPE), select a sorbent that provides optimal retention and elution of this compound. | |
| Matrix Effects: Co-eluting endogenous components from the biofluid can suppress the ionization of the analyte.[3][4][5][6] | Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column to separate the analyte from interfering matrix components. Enhance Sample Cleanup: Incorporate additional washing steps in your SPE protocol or perform a two-step LLE. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background noise. | Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. Freshly Prepare Mobile Phases: Prepare mobile phases daily and filter them before use. |
| Carryover: Analyte from a high concentration sample may be injected with the subsequent sample. | Optimize Autosampler Wash: Use a strong solvent in the autosampler wash routine. Injecting a blank sample after a high concentration standard can confirm the effectiveness of the wash. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Secondary Interactions with Column: The analyte may have secondary interactions with the stationary phase. | Adjust Mobile Phase pH: For acidic compounds like this compound, a mobile phase pH below its pKa will ensure it is in its neutral form, which can improve peak shape on reversed-phase columns. Use a Different Column: Consider a column with a different stationary phase chemistry. |
| Column Overload: Injecting too much analyte can lead to peak fronting. | Dilute the Sample: Reduce the concentration of the injected sample. | |
| Injector or Column Frit Blockage: Particulates from the sample or system can partially block the flow path. | Filter Samples: Ensure all samples are filtered before injection. Use an In-line Filter: Install an in-line filter before the analytical column.[7] | |
| Inconsistent Results / Poor Reproducibility | Analyte Instability: this compound may degrade in the biological matrix or during sample processing. | Assess Analyte Stability: Perform freeze-thaw, short-term (bench-top), and long-term stability experiments to understand the stability of this compound under different conditions. Store samples at -80°C. |
| Variable Extraction Recovery: The efficiency of the extraction process may not be consistent across all samples. | Use an Internal Standard: An internal standard helps to correct for variations in extraction recovery. Automate Sample Preparation: Automated liquid handlers can improve the precision of sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for extracting this compound from plasma?
A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective. LLE with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether is a common starting point. SPE offers the potential for cleaner extracts and higher concentration factors. A polymeric reversed-phase SPE sorbent is a good choice for retaining this compound. The optimal method will depend on the required sensitivity and the complexity of the matrix.
Q2: Should I use positive or negative ion mode for LC-MS/MS analysis of this compound?
A2: Negative ion mode is generally preferred for carboxylic acids as they readily form [M-H]⁻ ions. However, if you are using a derivatization strategy to enhance sensitivity, the derivatizing agent may be designed to work optimally in positive ion mode.
Q3: What are some common interferences I should be aware of when analyzing this compound?
A3: Potential interferences include other etodolac metabolites such as 6-, 7-, and 8-hydroxylated etodolac, as well as the glucuronide conjugates of etodolac and its metabolites.[8][9] It is crucial to develop a chromatographic method that can separate these compounds from this compound.
Q4: How can I minimize matrix effects in my assay?
A4: To minimize matrix effects, focus on three main areas:
-
Sample Preparation: Use a more selective extraction method like SPE to remove a larger portion of the matrix components.
-
Chromatography: Optimize your LC method to achieve good separation between this compound and the region where most matrix components elute (typically the void volume).
-
Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for unavoidable matrix effects.
Q5: Is derivatization necessary to achieve high sensitivity for this compound?
A5: While not always necessary, derivatization can significantly enhance sensitivity, especially when aiming for very low limits of quantification.[1][2] Derivatizing the carboxylic acid group can improve ionization efficiency and chromatographic retention. Reagents like 2-picolylamine have been shown to increase detection responses by several fold for carboxylic acids.[2]
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma
This is a general starting protocol that should be optimized for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 500 µL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol for this compound from Urine
This is a general starting protocol that should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of urine, add 10 µL of internal standard solution.
-
Add 500 µL of 2% phosphoric acid.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Moderate | High |
| Recovery | 70-90% (Solvent Dependent) | >85% (Sorbent Dependent) |
| Throughput | Moderate | High (with automation) |
| Cost per Sample | Low | Moderate |
| Matrix Effects | Moderate to High | Low to Moderate |
Table 2: LC-MS/MS Parameters for this compound Analysis (Example)
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 5 min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | To be determined empirically |
| Collision Energy | To be determined empirically |
Visualizations
Caption: General workflow for the bioanalysis of this compound.
References
- 1. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
Technical Support Center: Chromatographic Analysis of Etodolac Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of etodolac and its metabolites.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution of etodolac and its metabolites can compromise accurate quantification and metabolite identification. This guide provides a systematic approach to resolving these chromatographic challenges.
Problem: Poor resolution between etodolac and its hydroxylated metabolites.
The primary phase I metabolites of etodolac include 6-hydroxyetodolac, 7-hydroxyetodolac, and 8-(1'-hydroxyethyl)etodolac. Due to their structural similarities, these compounds can be challenging to separate.
Initial Assessment:
-
Confirm Peak Identity: If using mass spectrometry (MS) detection, confirm the mass-to-charge ratio (m/z) of the co-eluting peaks to ensure you are dealing with etodolac and its hydroxylated metabolites.
-
Evaluate Peak Shape: Assess the peak shape of the co-eluting species. Poor peak shape (e.g., tailing or fronting) can contribute to apparent co-elution.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for resolving co-eluting peaks.
Solutions and Methodologies:
-
Adjusting the Mobile Phase pH: The ionization state of etodolac and its hydroxylated metabolites can significantly impact their retention on a reverse-phase column. A lower pH (e.g., 2.5-3.5) will ensure that the carboxylic acid moiety is protonated, leading to increased retention. Experimenting with small pH adjustments can alter the selectivity between the metabolites.
-
Modifying the Organic Modifier:
-
Ratio: If using a gradient, try making it shallower to increase the separation window between closely eluting peaks. For isocratic methods, systematically decrease the percentage of the organic modifier to increase retention and potentially improve resolution.
-
Type: Switching the organic modifier from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile.
-
-
Changing the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity.
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds like etodolac and its metabolites through pi-pi interactions.
-
C8 Columns: A C8 column is less hydrophobic than a C18 and may offer different elution orders or improved peak shape for moderately polar compounds.
-
-
Optimizing Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and slowing down the kinetics of mass transfer. However, this will also increase backpressure and run time.
Problem: Co-elution of Etodolac Glucuronide with the Parent Drug or Other Metabolites.
Etodolac is also metabolized to etodolac acyl glucuronide. This metabolite is significantly more polar than the parent drug and the hydroxylated metabolites.
Solutions and Methodologies:
-
Employ a Steep Gradient: Due to the significant difference in polarity, a gradient elution is typically required to elute both the parent drug/hydroxylated metabolites and the highly polar glucuronide in a reasonable time. A steep gradient at the beginning of the run can quickly elute the glucuronide, followed by a shallower gradient to separate the less polar compounds.
-
Consider HILIC or Mixed-Mode Chromatography: For challenging separations involving highly polar and non-polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be effective alternatives to traditional reverse-phase HPLC.
Experimental Protocols
Starting Method for Separation of Etodolac and its Phase I Metabolites:
This method is based on published literature and provides a good starting point for method development.[1]
| Parameter | Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase A | 75 mM Ammonium Formate, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 40% A : 60% B |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 254 nm or MS |
Quantitative Data Summary
The following table provides an example of how retention times might be affected by changes in the mobile phase composition. Note: These are illustrative values and actual retention times will vary based on the specific HPLC system, column, and other experimental conditions.
| Compound | Condition 1: 40% Acetonitrile | Condition 2: 35% Acetonitrile | Condition 3: 40% Methanol |
| Etodolac | 8.5 min | 12.3 min | 9.8 min |
| 6-Hydroxyetodolac | 6.2 min | 9.1 min | 7.5 min |
| 7-Hydroxyetodolac | 6.5 min | 9.6 min | 7.9 min |
| 8-(1'-hydroxyethyl)etodolac | 5.9 min | 8.5 min | 7.1 min |
FAQs
Q1: What are the main metabolites of etodolac I should be looking for?
A1: The primary metabolites of etodolac are 6-hydroxyetodolac, 7-hydroxyetodolac, 8-(1'-hydroxyethyl)etodolac, and etodolac acyl glucuronide. The hydroxylated metabolites are products of phase I metabolism, while the glucuronide is a product of phase II metabolism.
Q2: Which pair of etodolac metabolites is most likely to co-elute?
A2: The hydroxylated metabolites (6-OH, 7-OH, and 8-OH) are structurally very similar and are therefore the most likely to co-elute. Their separation often requires careful optimization of the mobile phase and stationary phase.
Q3: My peaks for the hydroxylated metabolites are tailing. What can I do?
A3: Peak tailing for acidic compounds like etodolac and its metabolites can be caused by secondary interactions with residual silanols on the silica-based stationary phase. Ensure your mobile phase pH is low enough to fully protonate the carboxylic acid group. Using a high-purity, end-capped C18 column can also minimize these secondary interactions.
Q4: Can I use a UV detector for the analysis of etodolac and its metabolites?
A4: Yes, etodolac and its metabolites contain a chromophore and can be detected by UV absorbance. A wavelength of around 254 nm is often used.[1] For higher sensitivity and specificity, especially in complex matrices like plasma or urine, LC-MS/MS is the preferred method.
Q5: What are the key enzymes involved in etodolac metabolism?
A5: The hydroxylation of etodolac is primarily catalyzed by the cytochrome P450 enzyme CYP2C9. The glucuronidation is mainly carried out by UGT1A9.
Signaling Pathways and Logical Relationships
Figure 2: Relationship between key chromatographic parameters and peak resolution.
References
Technical Support Center: High-Throughput Analysis of 5-Hydroxy Etodolac
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method optimization of high-throughput analysis of 5-Hydroxy Etodolac. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical analytical technique used for high-throughput analysis of this compound?
A1: The most common and robust analytical technique for the high-throughput quantification of this compound in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity, sensitivity, and speed, which are essential for analyzing a large number of samples.
Q2: What are the key parameters to optimize for a successful LC-MS/MS analysis of this compound?
A2: Key parameters for optimization include:
-
Sample Preparation: Efficient extraction of this compound from the biological matrix (e.g., plasma, urine) while minimizing matrix effects.
-
Chromatographic Separation: Achieving a good peak shape and separation from endogenous interferences and the parent drug, Etodolac.
-
Mass Spectrometry Detection: Selecting the appropriate ionization mode and optimizing the precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for maximum sensitivity and specificity.
Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?
A3: The molecular weight of this compound is 303.35 g/mol .[1] Therefore, the expected precursor ion in negative electrospray ionization (ESI-) mode would be [M-H]⁻ at m/z 302.35. In positive electrospray ionization (ESI+) mode, the precursor ion [M+H]⁺ would be at m/z 304.35.
For the deprotonated molecule [M-H]⁻ at m/z 302.3, a likely product ion would result from the loss of the acetic acid side chain (CH₂COOH, 59 Da), leading to a fragment around m/z 243.3 . Another potential fragmentation could involve the pyrano-indole ring system.
For the protonated molecule [M+H]⁺ at m/z 304.3, a common fragmentation would be the loss of water (H₂O, 18 Da) from the hydroxyl group, resulting in a fragment at m/z 286.3 . Further fragmentation could involve the loss of the acetic acid group.
Q4: What are the common challenges encountered in the high-throughput analysis of this compound?
A4: Common challenges include:
-
Matrix Effects: Endogenous components in biological samples can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Co-elution with Parent Drug: If not properly separated chromatographically, Etodolac can interfere with the analysis of this compound, especially if they share similar fragmentation patterns.
-
Analyte Stability: Degradation of this compound during sample collection, storage, or processing can lead to underestimation of its concentration.
-
Low Concentrations: As a metabolite, this compound may be present at low concentrations, requiring a highly sensitive method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the high-throughput analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. |
| Column Contamination | Implement a column wash step between injections. If the problem persists, flush the column with a strong solvent or replace it. |
| Injection of a Stronger Solvent than the Mobile Phase | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. |
| Column Void or Degradation | Reverse flush the column (if recommended by the manufacturer). If the issue is not resolved, the column may need to be replaced. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Suboptimal MS/MS Transitions | Perform a full scan and product ion scan to determine the most abundant precursor and product ions for this compound. Optimize collision energy for the selected transition. |
| Inefficient Ionization | Optimize ionization source parameters such as capillary voltage, source temperature, and gas flows. Evaluate both positive and negative ionization modes. |
| Poor Sample Recovery | Optimize the sample preparation method (e.g., try different SPE sorbents or LLE solvents). |
| Matrix Suppression | Dilute the sample, use a more effective sample cleanup method, or employ a stable isotope-labeled internal standard. |
Issue 3: High Signal Variability or Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard for this compound to compensate for variations in matrix effects between samples. |
| LC System Instability | Check for leaks in the LC system. Ensure the pump is delivering a stable flow rate and mobile phase composition. |
| Injector Carryover | Implement a needle wash step with a strong solvent in the autosampler program. |
Issue 4: Inaccurate Quantification
| Possible Cause | Recommended Solution |
| Poor Linearity of Calibration Curve | Prepare fresh calibration standards. Ensure the concentration range of the calibration curve covers the expected sample concentrations. Use a weighted linear regression if appropriate. |
| Analyte Degradation | Investigate the stability of this compound under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). |
| Interference from Co-eluting Compounds | Improve chromatographic separation by modifying the mobile phase gradient, changing the column, or adjusting the flow rate. |
| Incorrect Internal Standard Concentration | Verify the concentration of the internal standard stock and working solutions. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific matrix and instrumentation.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of the plasma sample (pre-treated with an internal standard) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or an appropriate solvent mixture.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes a starting point for LC-MS/MS method development. These parameters will require optimization.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transition (Inferred) | Negative Mode: 302.3 > 243.3Positive Mode: 304.3 > 286.3 |
| Collision Energy | To be optimized (typically 10-30 eV) |
| Internal Standard | Stable isotope-labeled this compound (ideal) or a structurally similar compound. |
Mandatory Visualizations
Caption: High-throughput analysis workflow for this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
Validation & Comparative
Comparative Guide to Bioanalytical Methods for 5-Hydroxy Etodolac Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of 5-Hydroxy Etodolac, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, in plasma. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and bioavailability studies. This document details the experimental protocols and performance characteristics of various methods to aid researchers in choosing the most suitable approach for their specific needs.
While specific validated methods exclusively for this compound are not extensively detailed in publicly available literature, this guide draws upon established methodologies for the parent drug, Etodolac, and its metabolites. The principles and techniques described are readily adaptable for the specific quantification of this compound.
Method Comparison
The primary analytical technique for the quantification of Etodolac and its metabolites in plasma is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and throughput, making it the gold standard for bioanalytical studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a viable alternative, though it may lack the sensitivity and specificity of LC-MS/MS for complex biological matrices.
The following tables summarize the key performance parameters of representative LC-MS/MS and HPLC methods that can be adapted for this compound analysis.
Table 1: Comparison of LC-MS/MS and HPLC Methods for Etodolac and its Metabolites
| Parameter | LC-MS/MS Method (Adapted) | HPLC-UV Method (Adapted) |
| Instrumentation | Triple Quadrupole Mass Spectrometer | HPLC with UV Detector |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Protein Precipitation followed by LLE or SPE |
| Linearity Range | Typically in the low ng/mL to µg/mL range | Generally in the µg/mL range |
| Lower Limit of Quantification (LLOQ) | Low ng/mL (e.g., 0.5 - 10 ng/mL) | Higher µg/mL (e.g., 0.1 - 0.5 µg/mL) |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | ≤15% | ≤15% |
| Recovery | >80% | >80% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interference from endogenous compounds) |
| Run Time | Short (typically 2-5 minutes) | Longer (typically 5-15 minutes) |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any bioanalytical method. The following sections provide a comprehensive overview of the methodologies for an LC-MS/MS-based approach for the quantification of this compound in plasma.
I. LC-MS/MS Method for this compound
This protocol is a composite based on established methods for Etodolac and its metabolites and would require specific validation for this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion (m/z) would be the molecular weight of this compound, and the product ion would be a characteristic fragment. These transitions need to be determined experimentally.
-
Internal Standard: Specific precursor and product ion transitions for the chosen IS.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Assess interference from endogenous plasma components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (LQC, MQC, HQC).
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
-
Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in the quantification of this compound in plasma.
A Comparative Look at Etodolac and its Active Metabolite, 5-Hydroxyetodolac: A Pharmacokinetic Profile
A comprehensive analysis of the pharmacokinetic properties of the non-steroidal anti-inflammatory drug (NSAID) etodolac and its hydroxylated metabolite, 5-hydroxyetodolac, reveals distinct profiles in their absorption, distribution, metabolism, and excretion within the body. This guide provides a detailed comparison of their key pharmacokinetic parameters, outlines the experimental methodologies used for their assessment, and visualizes the metabolic and experimental processes involved.
Etodolac is widely used for the management of pain and inflammation. Following administration, it is extensively metabolized in the liver, with one of the key pathways being hydroxylation to form various metabolites, including 5-hydroxyetodolac. Understanding the pharmacokinetic differences between the parent drug and its metabolites is crucial for researchers and drug development professionals to better predict efficacy, safety, and potential drug interactions.
Quantitative Pharmacokinetic Data
A study conducted in healthy volunteers provides key insights into the pharmacokinetic profile of etodolac. The following table summarizes the mean pharmacokinetic parameters observed after a single oral dose. While specific quantitative data for 5-hydroxyetodolac from a direct comparative study remains limited in publicly available literature, it is understood that hydroxylated metabolites generally account for less than 10% of the total drug concentration in the serum after a single dose.
| Pharmacokinetic Parameter | Etodolac | 5-Hydroxyetodolac |
| Maximum Plasma Concentration (Cmax) | 35.54 (± 9.14) µg/mL[1] | Data not available |
| Time to Cmax (Tmax) | 2.24 (± 1.11) h[1] | Data not available |
| Area Under the Curve (AUC) | 202.83 (± 72.05) h·µg/mL[1] | Data not available |
| Elimination Half-life (t1/2) | 8.2 (± 2.73) h[1] | Data not available |
| Elimination Rate Constant (Kel) | 0.09 (± 0.02) 1/h[1] | Data not available |
Experimental Protocols
The pharmacokinetic data for etodolac presented above was determined from a study involving healthy volunteers. A detailed description of a typical experimental protocol for such a study is as follows:
Study Design: A single-dose, open-label study is a common design for initial pharmacokinetic assessments.
Participants: Healthy adult volunteers are recruited for the study. Exclusion criteria typically include a history of significant medical conditions, use of concomitant medications, and known allergies to NSAIDs.
Dosing: Participants receive a single oral dose of etodolac, for example, 500 mg.[1]
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
Bioanalytical Method: The concentrations of etodolac and its metabolites in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3] This method provides the necessary sensitivity and selectivity for accurately quantifying the analytes in a complex biological matrix.
Pharmacokinetic Analysis: The plasma concentration-time data for each participant is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and Kel.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the metabolic conversion of etodolac and a typical workflow for a pharmacokinetic study.
Caption: Metabolic pathway of etodolac to 5-hydroxyetodolac.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxy Etodolac vs. Etodolac: A Comparative Analysis of Anti-Inflammatory Activity
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of the non-steroidal anti-inflammatory drug (NSAID) etodolac and its hydroxylated metabolite, 5-Hydroxy Etodolac. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available experimental data.
Executive Summary
Etodolac is a well-established NSAID used for managing pain and inflammation. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2] Etodolac is known to be more selective for COX-2 over COX-1, which may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][3] The drug is extensively metabolized in the liver, leading to the formation of several hydroxylated metabolites, including this compound.[1][4] However, studies on the biological activity of these metabolites have concluded that they possess little to no significant anti-inflammatory effects when compared to the parent compound, etodolac. A key study demonstrated that various hydroxylated metabolites of etodolac were either inactive or exhibited only marginal activity in both in vivo and in vitro anti-inflammatory assays.[5]
Mechanism of Action: Etodolac
The anti-inflammatory, analgesic, and antipyretic properties of etodolac are primarily attributed to its inhibition of the COX enzymes, particularly COX-2.[1][2] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[2] By blocking this pathway, etodolac effectively reduces the production of these pro-inflammatory mediators. Etodolac is administered as a racemic mixture, with the S-enantiomer being the biologically active form.[1][4]
Comparative Anti-Inflammatory Activity Data
Experimental evaluations of etodolac's metabolites have shown a significant lack of anti-inflammatory activity compared to the parent drug. The following table summarizes the findings from a study by Humber et al. (1988), which assessed the activity of hydroxylated etodolac metabolites.[5]
| Compound | In Vivo Anti-Inflammatory Activity (Rat Adjuvant Edema Model) | In Vitro Prostaglandin Production Inhibition (Chondrocyte Cells) |
| Etodolac | Active | Active |
| Hydroxylated Metabolites | Inactive or Marginally Active | Inactive or Marginally Active |
Experimental Protocols
The assessment of the anti-inflammatory activity of etodolac and its metabolites has been conducted using established in vivo and in vitro models.
In Vivo: Rat Adjuvant Edema Model
This model is a standard method for evaluating the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that resembles rheumatoid arthritis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Etodolac used for? [synapse.patsnap.com]
- 3. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Etodolac Metabolites in Etodolac Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of etodolac metabolites, with a focus on hydroxylated forms, in commercially available etodolac immunoassays. Understanding the specificity of these assays is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. This document outlines the metabolic pathways of etodolac, presents a framework for evaluating immunoassay cross-reactivity, and provides standardized experimental protocols.
Introduction to Etodolac Metabolism and Immunoassay Specificity
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver prior to excretion.[1][2][3] The primary metabolic pathways are hydroxylation and glucuronidation.[1][2][4] Hydroxylation, primarily mediated by the cytochrome P450 enzyme CYP2C9, results in the formation of various hydroxylated metabolites, such as 6-, 7-, and 8-hydroxylated etodolac.[1][4][5] Glucuronidation, mainly catalyzed by UGT1A9, leads to the formation of etodolac acyl glucuronide.[4][6]
Immunoassays are widely used for the detection and quantification of etodolac in biological samples. These assays rely on the specific binding of antibodies to the etodolac molecule. However, structural similarities between the parent drug and its metabolites can lead to cross-reactivity, where a metabolite is also recognized by the assay's antibodies. This can result in an overestimation of the parent drug concentration, leading to inaccurate data interpretation.
Note on 5-Hydroxy Etodolac: While the user requested information specifically on this compound, a comprehensive search of the available scientific literature did not yield specific quantitative data or experimental studies on the cross-reactivity of this particular metabolite in etodolac immunoassays. The information presented in this guide is based on the known hydroxylated metabolites of etodolac and general principles of immunoassay cross-reactivity testing.
Etodolac Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of etodolac.
Caption: Primary metabolic pathways of etodolac involving hydroxylation and glucuronidation.
Quantitative Data on Cross-Reactivity
A thorough literature search did not reveal specific quantitative data for the cross-reactivity of this compound or other hydroxylated metabolites in commercially available etodolac immunoassays. To illustrate how such data would be presented, the following table provides a hypothetical comparison.
| Immunoassay Kit | Analyte | Concentration for 50% Inhibition (IC50) (ng/mL) | Cross-Reactivity (%) |
| Immunoassay A | Etodolac | 100 | 100 |
| 6-Hydroxy Etodolac | >10,000 | <1 | |
| 7-Hydroxy Etodolac | 5,000 | 2 | |
| Immunoassay B | Etodolac | 120 | 100 |
| 6-Hydroxy Etodolac | 8,000 | 1.5 | |
| 7-Hydroxy Etodolac | 4,000 | 3 |
Disclaimer: The data presented in this table is purely illustrative and does not represent actual experimental results. It is intended to demonstrate the format for presenting cross-reactivity data.
Calculation of Cross-Reactivity:
Cross-reactivity is typically calculated using the following formula:
% Cross-Reactivity = (IC50 of Etodolac / IC50 of Metabolite) x 100
Experimental Protocols for Assessing Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of etodolac metabolites in a competitive immunoassay format.
1. Materials and Reagents:
-
Etodolac Immunoassay Kit (including coated plates, detection antibodies, substrate, and wash buffers)
-
Etodolac standard
-
Metabolite standards (e.g., 6-Hydroxy Etodolac, 7-Hydroxy Etodolac)
-
Drug-free biological matrix (e.g., plasma, urine)
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
2. Preparation of Standards and Samples:
-
Prepare a series of calibration standards of etodolac in the drug-free matrix.
-
Prepare a series of dilutions for each metabolite to be tested in the same drug-free matrix.
3. Immunoassay Procedure:
-
Follow the manufacturer's instructions for the specific immunoassay kit.
-
Typically, samples, standards, and controls are added to the antibody-coated wells, followed by the addition of an enzyme-labeled etodolac conjugate.
-
During incubation, the unlabeled etodolac in the samples and the enzyme-labeled etodolac compete for binding to the antibodies.
-
After incubation and washing steps, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the etodolac standards.
-
Determine the concentration of each metabolite dilution that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each metabolite using the formula mentioned above.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing immunoassay cross-reactivity.
Caption: A generalized workflow for determining the cross-reactivity of metabolites in an immunoassay.
Conclusion and Recommendations
The potential for cross-reactivity of metabolites in immunoassays is a critical consideration for the accurate measurement of etodolac. While specific data for this compound is not currently available, this guide provides the necessary framework for researchers to assess the specificity of their chosen immunoassay. It is strongly recommended that laboratories validate the cross-reactivity of relevant etodolac metabolites for the specific immunoassay kit being used. This ensures the reliability and accuracy of the generated data, which is paramount in research, clinical, and drug development settings. When significant cross-reactivity is identified, the use of a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be considered for confirmation of results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Pain Relief: How Etodolac Works to Ease Your Discomfort - Los Angeles Hub [wdch10.laphil.com]
- 4. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etodolac: Package Insert / Prescribing Information [drugs.com]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide: HPLC vs. UPLC for the Analysis of Etodolac Metabolites
For researchers, scientists, and professionals in drug development, the efficient and accurate analysis of drug metabolites is a cornerstone of pharmacokinetic and metabolic studies. Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism, producing several hydroxylated derivatives and glucuronide conjugates. The structural similarity of these metabolites presents a significant analytical challenge. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of etodolac metabolites, supported by established experimental principles and methodologies.
Etodolac is primarily metabolized in the liver through Phase I and Phase II reactions. The main Phase I reactions involve hydroxylation at the 5, 6, 7, and 8 positions of the etodolac molecule.[1][2][3] Subsequently, the parent drug and its hydroxylated metabolites undergo Phase II conjugation to form glucuronides before excretion.[1][2] The effective separation of these closely related isomers is critical for accurate metabolic profiling.
Metabolic Pathway of Etodolac
The biotransformation of etodolac is a multi-step process involving key enzymatic reactions. Understanding this pathway is essential for identifying the target analytes in a chromatographic separation.
Comparison of Analytical Technologies: HPLC vs. UPLC
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase packing material. UPLC utilizes sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC.[4][5] This fundamental difference leads to substantial improvements in resolution, speed, and sensitivity, but requires instrumentation capable of handling much higher backpressures.[6][7]
Workflow and Instrumental Differences
The analytical workflow for both techniques is similar in principle, but the instrumentation and performance metrics diverge significantly. UPLC systems are engineered with minimal dead volume and high-pressure capacity to capitalize on the efficiency of smaller particles.
Experimental Protocols
Representative HPLC Method
This method is based on typical parameters for the analysis of etodolac in biological matrices.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.02M potassium dihydrogen orthophosphate buffer (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Representative UPLC Method
This method is adapted from established UPLC principles for small molecule analysis.
-
Column: BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Ortho-phosphoric acid buffer.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 2-5 µL.
-
Temperature: 40°C (Controlled).
Performance Comparison
The choice between HPLC and UPLC impacts nearly every aspect of chromatographic performance, from run time and solvent usage to data quality. For etodolac metabolite analysis, where resolution of structurally similar isomers is key, these differences are particularly pronounced.[8]
Table 1: Quantitative Comparison of HPLC and UPLC Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Advantage of UPLC |
| Column Particle Size | 3 - 5 µm[4][9] | < 2 µm[4][7] | Higher Efficiency & Resolution |
| Typical Column Dimensions | 4.6 mm x 150/250 mm[4] | 2.1 mm x 50/100 mm[10] | Faster Runs, Less Solvent |
| Operating Pressure | 400 - 600 bar (6,000-9,000 psi)[4] | >1000 bar (15,000+ psi)[6][7] | Enables Use of Small Particles |
| Typical Flow Rate | 1.0 - 2.0 mL/min[4] | 0.2 - 0.7 mL/min[4] | Reduced Solvent Consumption |
| Estimated Run Time | 15 - 45 minutes[10][11] | 2 - 10 minutes[10][12] | Higher Sample Throughput |
| Peak Resolution | Good | Excellent[13] | Better Separation of Isomers |
| Sensitivity | Standard | High[13][14] | Lower Limits of Detection |
| Solvent Consumption | High[11] | Low (up to 70-80% reduction)[10] | Lower Cost, More Eco-Friendly |
Discussion
For the analysis of etodolac metabolites, UPLC offers several distinct advantages over traditional HPLC.
-
Improved Resolution: The hydroxylated metabolites of etodolac are structurally very similar. UPLC's superior resolving power, a direct result of its smaller particle technology, enables baseline separation of these closely eluting isomers, which can be challenging with HPLC.[13] This leads to more accurate peak integration and quantification.
-
Increased Speed and Throughput: UPLC methods can reduce analysis times by a factor of up to ten compared to HPLC.[12][13] A typical HPLC run of 20 minutes could be shortened to 2-3 minutes on a UPLC system, dramatically increasing sample throughput in a research or quality control environment.[10]
-
Enhanced Sensitivity: The narrower, more concentrated peaks generated by UPLC lead to a better signal-to-noise ratio, thereby increasing sensitivity.[14] This is particularly valuable when analyzing low-concentration metabolites in complex biological matrices like plasma or urine.
-
Reduced Operational Costs: While the initial investment in UPLC instrumentation is higher, the long-term operational costs are often lower.[10] The significant reduction in solvent consumption not only saves on purchasing costs but also on waste disposal, making UPLC a more environmentally sustainable option.[11]
Conclusion
While HPLC remains a robust and reliable technique for many applications, UPLC presents a compelling evolution for the demanding analysis of drug metabolites. For researchers studying the metabolic fate of etodolac, UPLC offers a superior solution, providing faster analysis, significantly better resolution of critical isomer pairs, and higher sensitivity. These advantages facilitate more detailed and accurate metabolic profiling, accelerating drug development and research timelines. The adoption of UPLC technology is a strategic investment for laboratories aiming to enhance productivity and data quality in the field of pharmaceutical analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etodolac | 41340-25-4 [chemicalbook.com]
- 4. HPLC or UHPLC? [thermofisher.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 7. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. waters.com [waters.com]
- 12. What is the Difference between HPLC and UPLC? [m-pharmaguide.com]
- 13. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 14. uhplcs.com [uhplcs.com]
A Comparative Guide to the Stereoselective Bioactivity of Etodolac Enantiomers and Their Metabolites
For Researchers, Scientists, and Drug Development Professionals
Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), is a chiral compound administered clinically as a racemic mixture of its two enantiomers, (S)-etodolac and (R)-etodolac. While structurally mirror images, these enantiomers exhibit significant differences in their pharmacological activity, pharmacokinetic profiles, and toxicological effects. This guide provides an objective comparison of the stereoselective bioactivity of etodolac enantiomers and their metabolites, supported by experimental data, to inform further research and drug development efforts.
Pharmacological and Toxicological Profile: A Tale of Two Enantiomers
The anti-inflammatory and analgesic properties of etodolac are predominantly attributed to the (S)-enantiomer, which is a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] In contrast, the (R)-enantiomer displays minimal to no COX inhibitory activity but plays a crucial role in the gastrointestinal safety profile of the racemic mixture.[1][2]
(S)-Etodolac: The Active Moiety
The (S)-enantiomer is the pharmacologically active component of etodolac, responsible for its therapeutic effects through the inhibition of prostaglandin synthesis.[2] Prostaglandins are key mediators of inflammation, pain, and fever.[2] By selectively inhibiting COX-2, the enzyme primarily responsible for prostaglandin production at sites of inflammation, (S)-etodolac effectively reduces inflammatory symptoms.[1][2]
(R)-Etodolac: The Guardian of the Gut
Interestingly, the (R)-enantiomer, while inactive as a COX inhibitor, contributes significantly to the favorable gastrointestinal safety profile of racemic etodolac.[1] Studies have shown that (R)-etodolac does not cause gastric lesions and may even offer protection against gastric damage.[1] This gastroprotective effect is a key differentiator of etodolac among NSAIDs.
Comparative Quantitative Data
The following tables summarize the key quantitative data comparing the bioactivity and pharmacokinetics of etodolac enantiomers.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Racemic Etodolac | > 100[3][4] | 53[3][4] | > 1.9[3][4] |
| (S)-Etodolac | - | Primarily responsible for COX-2 inhibition[1][2] | - |
| (R)-Etodolac | Inactive[1][2] | Inactive[1][2] | - |
Note: Specific IC₅₀ values for individual enantiomers are not consistently reported in a single comparative study. The data indicates the S-enantiomer is the active COX-2 inhibitor.
Table 2: Comparative Pharmacokinetics in Rats (Oral Administration)
| Parameter | (S)-Etodolac | (R)-Etodolac | Reference |
| Cₘₐₓ (mg/L) | 29 ± 6 | 97 ± 14 | |
| AUC₀-t (h·mg/L) | 706 ± 100 | 2940 ± 400 | |
| t₁/₂ (h) | 18 ± 4 | 19.4 ± 2.2 | |
| CL/F (L/kg/h) | 0.030 ± 0.006 | 0.0065 ± 0.0010 | |
| Vd/F (L/kg) | 0.25 ± 0.22 | 0.03 ± 0.05 |
Table 3: Comparative Pharmacokinetics in Humans (Oral Administration of Racemate)
| Parameter | (S)-Etodolac | (R)-Etodolac | Reference |
| Plasma Concentration Ratio (R/S) | - | ~10 | [5] |
| Volume of Distribution (Vd) | Larger | Smaller | [5] |
| Plasma Protein Binding | Less Extensive | More Extensive | [5] |
Metabolism and Metabolite Activity
Etodolac is extensively metabolized in the liver to various oxidized and glucuronidated metabolites.[5] The primary metabolites include 6-hydroxyetodolac and 7-hydroxyetodolac.[6] Crucially, studies have shown that these major metabolites are either inactive or possess only marginal anti-inflammatory or prostaglandin synthesis-inhibiting activity.[6] This indicates that the pharmacological effects of etodolac are directly attributable to the parent enantiomers.
The metabolism of etodolac is also stereoselective. The glucuronidation of (S)-etodolac is preferentially carried out by the enzyme UGT1A9, while the hydroxylation of (R)-etodolac is primarily mediated by CYP2C9.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of etodolac enantiomers on COX-1 and COX-2 enzymes.
1. Enzyme Preparation:
-
Human recombinant COX-1 and COX-2 enzymes are used.
-
Enzymes are stored at -80°C in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol).
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Each well contains the respective enzyme (COX-1 or COX-2) in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM glutathione, 1 µM hematin).
-
Test compounds ((S)-etodolac, (R)-etodolac, racemic etodolac) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
The reaction is initiated by adding arachidonic acid (the substrate for COX enzymes).
-
The plate is incubated at 37°C for a specified time (e.g., 10 minutes).
-
The reaction is terminated by adding a stop solution (e.g., 1 M HCl).
3. Measurement of Prostaglandin E₂ (PGE₂):
-
The amount of PGE₂ produced, a primary product of the COX reaction, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of the etodolac enantiomers.
1. Animals:
-
Male Wistar rats (150-200 g) are used.
-
Animals are housed under standard laboratory conditions with free access to food and water. They are fasted overnight before the experiment.
2. Experimental Groups:
-
Group 1: Control (vehicle, e.g., 0.5% carboxymethylcellulose).
-
Group 2: (S)-Etodolac (at various doses).
-
Group 3: (R)-Etodolac (at various doses).
-
Group 4: Racemic Etodolac (at various doses).
-
Group 5: Standard drug (e.g., Indomethacin).
3. Procedure:
-
The test compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
4. Data Analysis:
-
The percentage of edema is calculated using the formula: % Edema = [(Vt - V₀) / V₀] x 100, where Vt is the paw volume at time t.
-
The percentage of inhibition of edema for each group is calculated as: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.
-
The results are expressed as mean ± SEM, and statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 3: Gastric Ulcerogenic Activity in Rats
This model is used to evaluate the gastrointestinal toxicity of the etodolac enantiomers.
1. Animals:
-
Male Wistar rats (180-220 g) are used.
-
Animals are fasted for 24 hours before the experiment but have free access to water.
2. Experimental Groups:
-
Group 1: Control (vehicle).
-
Group 2: (S)-Etodolac (at a high dose).
-
Group 3: (R)-Etodolac (at a high dose).
-
Group 4: Racemic Etodolac (at a high dose).
-
Group 5: Ulcerogenic control (e.g., Indomethacin).
3. Procedure:
-
The test compounds or vehicle are administered orally.
-
After a specified period (e.g., 4 hours), the animals are euthanized by cervical dislocation.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for the presence of ulcers or lesions using a magnifying glass.
4. Ulcer Index Scoring:
-
The severity of the lesions can be scored based on their number and size. A common scoring system is as follows:
-
0: No lesions.
-
1: Hyperemia.
-
2: One or two small lesions.
-
3: More than two small lesions or one large lesion.
-
4: Multiple large lesions.
-
-
The ulcer index is calculated as the mean score for each group.
5. Data Analysis:
-
The ulcer indices of the different groups are compared, and statistical significance is determined.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Mechanism of stereoselective action of etodolac enantiomers.
Caption: Stereoselective metabolism of etodolac enantiomers.
References
- 1. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pedworld.ch [pedworld.ch]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vitro and In Vivo Metabolism of Etodolac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of the non-steroidal anti-inflammatory drug (NSAID) etodolac. The following sections detail the metabolic pathways, present quantitative data from both experimental settings, and outline the methodologies used in these studies.
Introduction to Etodolac Metabolism
Etodolac undergoes extensive metabolism in the liver, primarily through two main pathways: hydroxylation and glucuronidation.[1][2] Hydroxylation is a Phase I metabolic reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites.[1][3] This is followed by Phase II metabolism, where glucuronic acid is conjugated to the parent drug or its hydroxylated metabolites by UDP-glucuronosyltransferases (UGTs).[1][4] These metabolic transformations result in more water-soluble compounds that are readily excreted from the body, mainly in the urine.[2][3]
Quantitative Comparison of Etodolac Metabolites
The metabolic profile of etodolac has been characterized in both in vitro systems and in vivo studies. The following table summarizes the quantitative data on the major metabolites identified in each setting. It is important to note that a direct comparison is challenging due to the different experimental conditions and the metrics reported. In vitro studies often focus on the kinetics of specific enzyme-catalyzed reactions, while in vivo studies typically report the percentage of the administered dose recovered as metabolites in urine.
| Metabolite | In Vitro Formation (Human Liver Microsomes) | In Vivo Excretion (% of Administered Dose in Urine) |
| Etodolac Glucuronide | Preferential formation from S-etodolac catalyzed by UGT1A9.[1][4] | 13%[2] |
| 6-Hydroxyetodolac | Formed via hydroxylation, with a preference for the R-enantiomer by CYP2C9.[1][4] | 5% (as a combination of 6-, 7-, and 8-OH metabolites)[2] |
| 7-Hydroxyetodolac | Formed via hydroxylation, with a preference for the R-enantiomer by CYP2C9.[1][4] | 5% (as a combination of 6-, 7-, and 8-OH metabolites)[2] |
| 8-Hydroxyetodolac | Formed via hydroxylation, with a preference for the R-enantiomer by CYP2C9.[1][4] | 5% (as a combination of 6-, 7-, and 8-OH metabolites)[2] |
| Hydroxylated Metabolite Glucuronides | Formed via glucuronidation of hydroxylated metabolites. | 20%[2] |
| Unchanged Etodolac | Not applicable | 1%[2] |
| Unidentified Metabolites | Not reported | 33%[2] |
Experimental Protocols
In Vitro Metabolism of Etodolac in Human Liver Microsomes
This protocol is a representative methodology for assessing the in vitro metabolism of etodolac using human liver microsomes.
Objective: To determine the metabolic profile and enzyme kinetics of etodolac metabolism in a subcellular liver fraction.
Materials:
-
Etodolac
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDP-glucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes and etodolac at various concentrations.
-
Initiation of Phase I Metabolism: For hydroxylation reactions, pre-incubate the mixture at 37°C for a few minutes, then initiate the reaction by adding the NADPH regenerating system.
-
Initiation of Phase II Metabolism: For glucuronidation reactions, initiate the reaction by adding UDPGA to the incubation mixture.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time period (e.g., 60 minutes), ensuring gentle shaking.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. This also serves to precipitate the proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analytical Quantification: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites. An internal standard is used to ensure accuracy.
-
Data Analysis: Determine the rate of metabolite formation and calculate kinetic parameters such as Km and Vmax.
In Vivo Metabolism and Pharmacokinetic Study of Etodolac in Humans
This protocol outlines a general procedure for an in vivo study to evaluate the metabolism and pharmacokinetics of etodolac in human volunteers.
Objective: To characterize the pharmacokinetic profile and identify the major metabolites of etodolac in humans after oral administration.
Study Design:
-
A single-dose, open-label study in healthy human volunteers.[5]
-
Subjects are administered a single oral dose of etodolac.[5]
-
Blood and urine samples are collected at predetermined time points.
Procedure:
-
Subject Recruitment: Recruit a cohort of healthy volunteers who meet the inclusion and exclusion criteria of the study protocol. Obtain informed consent from all participants.
-
Drug Administration: After an overnight fast, administer a single oral dose of etodolac to each subject.
-
Blood Sampling: Collect blood samples into appropriate tubes (e.g., containing an anticoagulant) at various time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Urine Collection: Collect urine samples over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) post-dose. Measure the volume of each collection and store aliquots at -80°C.
-
Sample Analysis: Analyze the plasma and urine samples for the concentrations of etodolac and its metabolites using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
-
Metabolite Profiling: Quantify the amount of each metabolite excreted in the urine to determine the relative abundance of each metabolic pathway.
Visualizing the Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of etodolac and the general workflow for its comparative metabolism studies.
Caption: Metabolic pathways of etodolac.
References
- 1. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Interspecies Metabolism of Etodolac to 5-Hydroxy Etodolac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic conversion of the non-steroidal anti-inflammatory drug (NSAID) etodolac to its 5-hydroxy metabolite across different species. Understanding these inter-species differences is crucial for the extrapolation of preclinical pharmacokinetic and safety data to humans in the drug development process. This document summarizes key pharmacokinetic parameters, metabolic pathways, and detailed experimental protocols, supported by visualizations to facilitate understanding.
Executive Summary
Data Presentation
Table 1: Pharmacokinetic Parameters of Etodolac in Different Species
| Parameter | Human | Rat | Dog | Mouse |
| Elimination Half-life (t½) | ~7 hours | ~17 hours | ~10 hours | Data not readily available |
| Primary Route of Excretion | Urine (as metabolites) | Feces (via bile) | Feces (via bile) | Urine |
| Plasma Protein Binding | >99% | High | High | Data not readily available |
| Major Metabolites Identified | Etodolac glucuronide, 5-, 6-, 7-hydroxy etodolac and their glucuronides[1] | Hydroxylated metabolites, Glucuronide conjugates not significant[2] | Etodolac glucuronide in bile, hydroxylated metabolites | 4-ureidoetodolac |
Table 2: In Vitro Metabolism of Etodolac to Hydroxylated Metabolites
| Species | Primary P450 Enzyme (for Hydroxylation) | Qualitative Rate of Hydroxylation | Stereoselectivity (Hydroxylation) |
| Human | CYP2C9 (for R-etodolac)[2] | Moderate | Preferential for R-etodolac |
| Rat | Not explicitly identified | Apparent | Data not readily available |
| Dog | Not explicitly identified | Apparent | Data not readily available |
| Mouse | Not explicitly identified | Apparent | Data not readily available |
| Note: Direct quantitative comparative data (e.g., Vmax, Km, CLint) for 5-hydroxy etodolac formation across these species is not available in the reviewed literature. The qualitative rate is inferred from general metabolic profiles. |
Experimental Protocols
In Vitro Metabolism of Etodolac in Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of etodolac to this compound using liver microsomes from different species.
1. Materials:
-
Etodolac
-
This compound standard
-
Liver microsomes (human, rat, dog, mouse)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a stock solution of etodolac in a suitable solvent (e.g., DMSO, ethanol).
-
In a microcentrifuge tube, pre-incubate liver microsomes (typically 0.2-1.0 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the etodolac substrate and the NADPH regenerating system. The final concentration of etodolac should be varied to determine enzyme kinetics.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
3. Analytical Method (LC-MS/MS):
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Separate the parent drug (etodolac) and the metabolite (this compound) using a suitable C18 reverse-phase HPLC column.
-
Quantify the analytes using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the compound's properties.
-
Generate a standard curve for this compound to determine the concentration of the metabolite formed in the incubation samples.
4. Data Analysis:
-
Calculate the rate of formation of this compound (e.g., in pmol/min/mg protein).
-
If substrate concentrations are varied, determine the Michaelis-Menten kinetic parameters (Vmax and Km) by non-linear regression analysis of the rate of formation versus substrate concentration data.
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax/Km.
Mandatory Visualization
Caption: Metabolic pathway of etodolac.
Caption: In vitro etodolac metabolism workflow.
References
Validation of 5-Hydroxy Etodolac as a specific biomarker of etodolac intake.
A Comparative Guide for Researchers
The accurate detection of drug intake is paramount in clinical and research settings. For the non-steroidal anti-inflammatory drug (NSAID) etodolac, identifying a specific and reliable biomarker is crucial for pharmacokinetic studies, adherence monitoring, and forensic analysis. This guide provides a comprehensive comparison of 5-hydroxy etodolac as a potential biomarker for etodolac intake, evaluating its performance against the parent drug and other metabolites based on available scientific data.
Metabolic Fate of Etodolac: The Genesis of this compound
Etodolac undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation, before its metabolites are excreted. The major metabolic pathway involves hydroxylation at various positions on the etodolac molecule, leading to the formation of several hydroxylated metabolites, including this compound, 6-hydroxy etodolac, and 7-hydroxy etodolac. These phase I metabolites can then be conjugated with glucuronic acid to form glucuronides (phase II metabolites), which are more water-soluble and readily eliminated from the body, mainly through urine.[1] The identification of this compound as a urinary metabolite confirms its production in the body following etodolac administration.[2]
Comparative Analysis of Potential Biomarkers
The ideal biomarker for drug intake should be specific to the administered drug, readily detectable, and have a detection window that aligns with the monitoring requirements. Here, we compare this compound with the parent drug, etodolac, and its glucuronide metabolite.
| Biomarker Candidate | Rationale for Use | Potential Advantages | Potential Disadvantages |
| Etodolac (Parent Drug) | Direct evidence of intake. | High concentrations in plasma shortly after administration. Well-established analytical methods. | Shorter detection window in urine compared to metabolites. |
| This compound | A specific metabolite formed after ingestion. | Potentially longer detection window in urine than the parent drug. Its presence confirms metabolism, not just exposure. | Lack of commercially available standards may hinder method development. Limited data on its pharmacokinetic profile. |
| Etodolac Glucuronide | Major metabolite, indicating significant biotransformation. | Likely present in high concentrations in urine. Extended detection window. | May require enzymatic hydrolysis before analysis, adding a step to the experimental protocol. |
Experimental Protocols: Quantification of Etodolac and its Metabolites
While specific validated methods for the routine quantification of this compound are not widely published, the analytical approaches used for etodolac can be adapted. The most common and robust method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Acidify 1 mL of urine or plasma sample with a suitable buffer (e.g., acetate buffer, pH 5.0).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elution: Elute the analyte of interest (etodolac and its metabolites) with a high-organic-content solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte are monitored.
-
Performance Data: A Comparative Look
| Parameter | Etodolac (Parent Drug) | This compound (Expected) | Etodolac Glucuronide (Expected) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL in plasma | 1-20 ng/mL in urine/plasma | 5-50 ng/mL in urine/plasma |
| Accuracy (% Recovery) | 85-115% | 85-115% | 80-120% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Specificity | High (with MS/MS) | High (with MS/MS) | High (with MS/MS) |
Data for etodolac is compiled from various published analytical methods. Expected values for metabolites are based on typical performance for similar analytes.
Conclusion and Future Directions
References
- 1. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers [mdpi.com]
- 4. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of different extraction methods for 5-Hydroxy Etodolac.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Sample Preparation
The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and metabolic studies. 5-Hydroxy Etodolac is a principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The choice of extraction method for this metabolite from biological matrices is paramount for reliable and reproducible results. This guide provides a comparative analysis of the two most common extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—supported by available experimental data and detailed methodologies.
At a Glance: LLE vs. SPE for this compound
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Partitioning of the analyte between a solid stationary phase and a liquid mobile phase based on affinity. |
| Selectivity | Generally lower; co-extraction of interfering substances is more likely. | Higher; sorbent chemistry can be tailored for specific analytes, leading to cleaner extracts. |
| Recovery | Variable, dependent on solvent choice and analyte properties. For Etodolac, high recovery has been reported with solvents like methyl-tert-butyl ether and ethyl acetate. | Generally higher and more consistent due to specific analyte-sorbent interactions. |
| Automation | More challenging to automate. | Easily automated for high-throughput analysis. |
| Solvent Consumption | Typically higher. | Generally lower, contributing to greener analytical practices. |
| Emulsion Formation | A common issue that can complicate phase separation and reduce recovery. | Eliminates the problem of emulsion formation. |
| Cost per Sample | Generally lower in terms of consumables. | Higher cost for SPE cartridges. |
In-Depth Analysis of Extraction Techniques
Liquid-Liquid Extraction (LLE)
LLE is a traditional and widely used method for the extraction of drugs and their metabolites from biological fluids. The technique relies on the differential solubility of the analyte in two immiscible liquids, typically an aqueous sample and an organic solvent.
Advantages of LLE:
-
Simplicity and Cost-Effectiveness: LLE protocols are often straightforward and do not require expensive equipment, making them accessible in most laboratory settings.
-
Versatility: A wide range of organic solvents can be used to optimize the extraction of analytes with varying polarities.
Disadvantages of LLE:
-
Emulsion Formation: The formation of emulsions at the interface of the two liquid phases is a frequent problem that can be time-consuming to resolve and may lead to lower recovery.
-
Lower Selectivity: LLE can result in the co-extraction of endogenous compounds from the matrix, leading to ion suppression in mass spectrometry-based analyses and potentially interfering with quantification.
-
Higher Solvent Consumption: LLE methods often require larger volumes of organic solvents, which has environmental and safety implications.
Solid-Phase Extraction (SPE)
SPE is a more modern and increasingly popular technique that utilizes a solid adsorbent material (the stationary phase) to isolate analytes from a liquid sample (the mobile phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent.
Advantages of SPE:
-
Higher Selectivity and Cleaner Extracts: SPE cartridges can be packed with a variety of sorbents that offer specific interactions with the analyte, resulting in a more selective extraction and cleaner final extract.[1]
-
Higher and More Reproducible Recovery: By minimizing matrix effects and providing more controlled extraction conditions, SPE often yields higher and more consistent recovery rates compared to LLE.
-
Automation: SPE procedures are readily adaptable to automated systems, making them ideal for high-throughput screening in drug development.
-
Reduced Solvent Usage: SPE protocols typically use smaller volumes of organic solvents than LLE.
Disadvantages of SPE:
-
Higher Cost: The primary drawback of SPE is the cost of the disposable cartridges.
-
Method Development: Developing an optimal SPE method can be more complex than for LLE, requiring careful selection of the sorbent, wash, and elution solvents.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Etodolac and its Metabolites from Human Plasma
This protocol is adapted from a validated method for the determination of Etodolac enantiomers and can be applied for the extraction of its hydroxylated metabolites.
Materials:
-
Human plasma sample
-
n-hexane
-
Ethyl acetate
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
To 25 µL of human plasma in a microcentrifuge tube, add the internal standard.
-
Add 1 mL of n-hexane:ethyl acetate (95:5 v/v) as the extraction solvent.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume of the mobile phase used for the chromatographic analysis.
-
Vortex briefly and inject an aliquot into the analytical system (e.g., HPLC-MS/MS).
Solid-Phase Extraction (SPE) Protocol for Hydroxylated Metabolites from Urine
Materials:
-
Urine sample
-
Mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX)
-
Methanol (for conditioning and elution)
-
Aqueous acid (e.g., 2% formic acid, for equilibration and washing)
-
Ammoniated methanol (e.g., 5% ammonium hydroxide in methanol, for elution)
-
SPE manifold
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated urine sample (e.g., diluted with 2% formic acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove unretained impurities.
-
Washing: Perform a second wash with 1 mL of methanol to remove moderately polar interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Visualizing the Workflow and Metabolic Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow for both extraction methods and the metabolic conversion of Etodolac.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Metabolic conversion of Etodolac to this compound.
Conclusion and Recommendations
The choice between LLE and SPE for the extraction of this compound will depend on the specific requirements of the study.
-
For high-throughput analysis where automation and minimal matrix effects are crucial, SPE is the recommended method . The higher initial cost per sample is often offset by the increased efficiency, reproducibility, and cleaner extracts, which can lead to more reliable data and reduced instrument downtime.
-
For smaller-scale studies or laboratories with limited resources , LLE can be a viable option . Careful optimization of the solvent system is necessary to maximize recovery and minimize the co-extraction of interfering substances.
Ultimately, the validation of the chosen extraction method is essential to ensure its performance characteristics, including recovery, precision, accuracy, and linearity, meet the acceptance criteria for the intended analytical application.
References
Safety Operating Guide
Navigating the Disposal of 5-Hydroxy Etodolac: A Guide for Laboratory Professionals
The proper disposal of 5-Hydroxy Etodolac, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulatory standards and minimizes potential hazards. This guide provides a procedural framework for the safe handling and disposal of this compound.
Regulatory Landscape:
The disposal of pharmaceutical and chemical waste, including metabolites like this compound, is primarily governed by the Environmental Protection Agency (EPA) and, in some contexts, the Drug Enforcement Administration (DEA).[1][2][3][4] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to manage hazardous waste from its creation to its final disposal.[2][4] A key aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[1]
Quantitative Data Summary:
| Parameter | Guideline | Regulatory Body |
| Disposal Method | Hazardous pharmaceutical waste must be treated at a permitted facility, with incineration being a common method.[1][2] | EPA |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals under Subpart P of the RCRA.[1] | EPA |
| Training | All personnel handling hazardous pharmaceutical waste must receive training on proper procedures, including emergency protocols.[1] | EPA |
| Waste Classification | Pharmaceutical waste is classified as hazardous if it is specifically listed or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] | EPA |
Experimental Workflow for Disposal:
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Detailed Disposal Protocol:
1. Waste Identification and Characterization:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards, handling precautions, and disposal recommendations. If an SDS is not available from the supplier, a conservative approach should be taken, treating the compound as hazardous.
-
Waste Profile: Determine if the waste is pure this compound or mixed with other solvents or reagents. This will influence the disposal route.
2. Personal Protective Equipment (PPE):
-
Based on the SDS, at a minimum, standard laboratory PPE should be worn, including safety glasses, a lab coat, and chemical-resistant gloves.
3. Waste Segregation and Collection:
-
Designated Waste Container: Use a waste container that is compatible with the chemical properties of this compound and any solvents used. The container must be clearly labeled with the chemical name and associated hazards.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
4. Storage:
-
Secure Location: Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Accumulation Time Limits: Be aware of and adhere to the time limits for accumulating hazardous waste on-site, as stipulated by the EPA.
5. Documentation:
-
Waste Log: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.
6. Disposal:
-
Licensed Waste Contractor: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for arranging waste pickup.
-
Transportation and Final Disposal: The contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). As previously mentioned, incineration is a common and effective method for destroying pharmaceutical waste.[1][2]
Important Considerations:
-
Institutional Policies: Always follow your institution's specific chemical hygiene and waste management plans. These are designed to be in compliance with federal, state, and local regulations.
-
Metabolites and Degradation Products: While Etodolac itself undergoes metabolism to form hydroxylated and glucuronidated products, its degradation under certain conditions can yield other compounds.[5][6][7] The disposal plan should account for the potential hazards of the parent compound and its known derivatives.
-
Training: Ensure that all laboratory personnel involved in handling this compound are trained on these disposal procedures and are aware of the potential hazards.[1]
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
